(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-(dimethylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVLAQFZSUWHR-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic protocols for obtaining enantiomerically pure (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol, a chiral amino alcohol with applications in asymmetric synthesis and as a precursor for pharmacologically active molecules. The primary route discussed involves the synthesis of the racemic trans-isomer followed by classical chiral resolution.
Core Synthetic Strategy: Ring Opening of Cyclohexene Oxide and Chiral Resolution
The most common and practical approach for the synthesis of this compound involves a two-step process:
-
Synthesis of racemic trans-2-(Dimethylamino)cyclohexan-1-ol: This is achieved through the nucleophilic ring-opening of cyclohexene oxide with dimethylamine. This reaction typically yields the trans-isomer as the major product due to the backside attack of the amine on the epoxide ring.
-
Chiral Resolution: The resulting racemic mixture of trans-2-(Dimethylamino)cyclohexan-1-ol is then separated into its individual enantiomers using a chiral resolving agent, such as a tartaric acid derivative. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocols
Protocol 1: Synthesis of racemic trans-2-(Dimethylamino)cyclohexan-1-ol
This protocol is adapted from the synthesis of the analogous trans-2-(methylamino)cyclohexanol and is expected to provide the desired racemic product.
Reaction Scheme:
Caption: Synthesis of racemic trans-2-(Dimethylamino)cyclohexan-1-ol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| Cyclohexene Oxide | 98.14 | 1.0 | 98.1 g (102 mL) |
| Dimethylamine (40% aq.) | 45.08 | 3.0 | 338 mL |
| Diethyl Ether | 74.12 | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
| Sodium Hydroxide (solid) | 40.00 | - | As needed |
Procedure:
-
To a stirred aqueous solution of dimethylamine (40%), add cyclohexene oxide dropwise at a rate that maintains the reaction temperature below 50 °C. Cooling with an ice bath may be necessary.
-
After the addition is complete, continue stirring the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and saturate it with solid sodium hydroxide to reduce the solubility of the product in the aqueous phase.
-
Extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain racemic trans-2-(Dimethylamino)cyclohexan-1-ol.
Expected Yield: While specific data for the dimethylamino derivative is not available in the provided search results, a similar synthesis of trans-2-(methylamino)cyclohexanol reports a yield of approximately 80%.
Protocol 2: Chiral Resolution of trans-2-(Dimethylamino)cyclohexan-1-ol
This protocol is a general procedure based on the successful resolution of similar amino alcohols.[1] The optimal resolving agent and solvent may require some empirical optimization. Di-p-toluoyl-L-tartaric acid is a promising candidate for the resolving agent.[1]
Logical Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of trans-2-(Dimethylamino)cyclohexan-1-ol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| Racemic trans-2-(Dimethylamino)cyclohexan-1-ol | 157.25 |
| Di-p-toluoyl-L-tartaric acid | 386.35 |
| Methanol | 32.04 |
| Sodium Hydroxide Solution (e.g., 2M) | 40.00 |
| Diethyl Ether | 74.12 |
Procedure:
-
Dissolve the racemic trans-2-(Dimethylamino)cyclohexan-1-ol in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) in the same solvent, also with gentle heating.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
To liberate the free amino alcohol, suspend the diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the pH is basic.
-
Extract the enantiomerically enriched amino alcohol with diethyl ether.
-
Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent. The mother liquor, containing the other enantiomer, can be processed similarly to isolate the other enantiomer.
Alternative Synthetic Approach: N,N-Dimethylation of (1S,2S)-2-Aminocyclohexan-1-ol
An alternative route involves the N,N-dimethylation of commercially available or synthetically prepared (1S,2S)-2-aminocyclohexan-1-ol. This method avoids the need for chiral resolution if the starting material is enantiomerically pure.
Reaction Scheme:
Caption: Synthesis via N,N-dimethylation of (1S,2S)-2-aminocyclohexan-1-ol.
This transformation can be achieved using various methods, with the Eschweiler-Clarke reaction being a common and effective choice for the methylation of primary amines.
Quantitative Data Summary (Illustrative)
Since specific quantitative data for the target synthesis was not found in the initial search, the following table is illustrative of the type of data that should be recorded for these reactions.
| Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) | Purity (%) |
| Protocol 1 | Cyclohexene Oxide | Racemic trans-2-(Dimethylamino)cyclohexan-1-ol | ~80 (est.) | N/A | >95 (distilled) |
| Protocol 2 (Single Crystallization) | Racemic trans-amino alcohol | This compound | 30-40 | >95 | >98 |
| Alternative: N,N-Dimethylation | (1S,2S)-2-Aminocyclohexan-1-ol | This compound | 85-95 | >99 (from pure starting material) | >98 |
Note: The yields and enantiomeric excess for the chiral resolution are highly dependent on the specific conditions and the number of recrystallization steps performed.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific needs.
References
Physical and chemical properties of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol, a chiral amino alcohol with significant applications in asymmetric synthesis. This document details its physicochemical characteristics, synthesis and reactions, and its role as a chiral ligand.
Core Physical and Chemical Properties
This compound is a chiral compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol .[1] Its structure consists of a cyclohexane ring substituted with a hydroxyl group and a dimethylamino group on adjacent carbon atoms with a specific stereochemistry (1S,2S). This defined spatial arrangement of the functional groups is crucial for its application in stereoselective chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H17NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| CAS Number | 29783-01-5 | [1] |
| Appearance | Colorless liquid or solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
| Melting Point | Not extensively documented; expected to be around room temperature. | [1] |
| Boiling Point | Not available; can be estimated based on molecular weight and structure. | [1] |
| Density | Not explicitly documented; inferred from similar compounds. | [1] |
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several synthetic routes, primarily involving the functionalization of a cyclohexanone precursor.
Experimental Protocol: Synthesis via Reductive Amination
A common method for the synthesis of this compound is the reductive amination of cyclohexanone.[1]
Materials:
-
Cyclohexanone
-
Dimethylamine
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Methanol
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone in methanol.
-
Add a solution of dimethylamine in methanol to the flask.
-
Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, a racemic mixture of trans-2-(dimethylamino)cyclohexan-1-ol.
Chiral Resolution
To obtain the enantiomerically pure this compound, the racemic mixture obtained from the synthesis must undergo chiral resolution. This can be accomplished using techniques such as fractional crystallization with a chiral resolving agent (e.g., tartaric acid) or through enzymatic resolution methods.[1]
Chemical Reactivity
The chemical reactivity of this compound is dictated by its hydroxyl and dimethylamino functional groups.[1]
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(dimethylamino)cyclohexanone, using standard oxidizing agents.
-
Esterification/Etherification: The hydroxyl group can undergo esterification or etherification reactions.
-
N-alkylation/N-oxidation: The tertiary amine can be further alkylated to form a quaternary ammonium salt or oxidized to an N-oxide.
Application in Asymmetric Synthesis
This compound is a well-established chiral ligand for the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction in organic synthesis.
Experimental Workflow: Asymmetric Alkylation of Benzaldehyde
The following workflow describes the use of this compound as a chiral catalyst in the enantioselective addition of diethylzinc to benzaldehyde.
Caption: Workflow for the asymmetric alkylation of benzaldehyde.
Experimental Protocol:
-
Catalyst Formation: In a flame-dried, argon-purged flask, a solution of this compound in toluene is prepared. To this, a solution of diethylzinc in hexane is added dropwise at 0 °C, and the mixture is stirred for 30 minutes to form the chiral zinc-ligand complex.
-
Asymmetric Addition: The reaction mixture is cooled to a specified temperature (e.g., 0 °C or -20 °C), and benzaldehyde is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched (S)-1-phenyl-1-propanol.
Spectral Data
Definitive, publicly available spectral data (NMR, IR, MS) for this compound is limited. The following represents expected spectral characteristics based on its structure and data from closely related analogs.
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the cyclohexane ring protons (broad multiplets in the range of 1.0-2.5 ppm), a signal for the N(CH₃)₂ protons (singlet around 2.2-2.4 ppm), signals for the CH-O and CH-N protons (multiplets), and a broad singlet for the OH proton. |
| ¹³C NMR | Signals for the six carbons of the cyclohexane ring, a signal for the two equivalent methyl carbons of the dimethylamino group, and signals for the CH-OH and CH-N carbons. |
| FT-IR (cm⁻¹) | A broad absorption band in the region of 3300-3500 cm⁻¹ (O-H stretching), C-H stretching bands around 2850-2950 cm⁻¹, and C-N and C-O stretching bands in the fingerprint region. |
| Mass Spec (m/z) | A molecular ion peak (M⁺) at approximately 143.23, along with characteristic fragmentation patterns. |
Biological Activity and Signaling Pathways
While structurally similar compounds may exhibit effects on neurotransmitter systems, there is no well-documented evidence in the public domain of this compound being directly involved in specific biological signaling pathways.[1] Its primary role and area of extensive research are centered on its application as a chiral auxiliary and ligand in asymmetric organic synthesis.
Conclusion
This compound is a valuable chiral building block and ligand in modern organic chemistry. Its well-defined stereochemistry allows for the effective control of stereochemical outcomes in a variety of chemical reactions, most notably the addition of organozinc reagents to aldehydes. While some of its physical properties are not extensively documented, its synthesis and reactivity are understood, enabling its use by researchers and professionals in the fields of drug development and fine chemical synthesis. Further research into its applications and the full characterization of its physical properties would be beneficial to the scientific community.
References
Spectroscopic Characterization of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Expected Spectroscopic Behavior
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a chiral amino alcohol with a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol . Its structure consists of a cyclohexane ring substituted with a hydroxyl group and a dimethylamino group in a specific stereochemical arrangement. This arrangement is crucial for its biological activity and chemical reactivity.
The presence of the hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and cyclohexyl functional groups will give rise to characteristic signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring, the methyl groups of the dimethylamino moiety, the proton attached to the carbon bearing the hydroxyl group, and the hydroxyl proton itself. The chemical shifts and coupling patterns will be influenced by the stereochemistry of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 4.0 | Broad Singlet | 1H | -OH |
| ~3.2 - 3.6 | Multiplet | 1H | H-1 (CH-OH) |
| ~2.5 - 3.0 | Multiplet | 1H | H-2 (CH-N) |
| ~2.3 | Singlet | 6H | -N(CH₃)₂ |
| ~1.0 - 2.2 | Multiplets | 8H | Cyclohexyl -CH₂- |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~70 - 75 | C-1 (CH-OH) |
| ~60 - 65 | C-2 (CH-N) |
| ~40 - 45 | -N(CH₃)₂ |
| ~20 - 40 | Cyclohexyl -CH₂- |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra for a compound like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1200 - 1000 | Strong | C-N stretch (amine) |
| 1150 - 1050 | Strong | C-O stretch (secondary alcohol) |
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) FT-IR spectrometer:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Application:
-
Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Predicted MS Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 143. The fragmentation pattern will be characteristic of amino alcohols and cyclohexyl derivatives.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Possible Assignment |
| 143 | [M]⁺ (Molecular Ion) |
| 128 | [M - CH₃]⁺ |
| 98 | [M - N(CH₃)₂]⁺ |
| 58 | [CH₂=N(CH₃)₂]⁺ (a common fragment for dimethylamino compounds) |
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum using a gas chromatograph coupled with a mass spectrometer (GC-MS) with electron ionization (EI) is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
GC Separation:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
-
Ionization and Mass Analysis:
-
As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the analyte molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Logical Flow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Discovery and History of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a chiral amino alcohol that has garnered significant attention primarily as a key chiral building block in the synthesis of pharmaceuticals. Its history is intrinsically linked with the development of the widely used analgesic, Tramadol. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on its chemical properties, experimental protocols, and applications in asymmetric synthesis.
Introduction
This compound is a member of the 1,2-amino alcohol family, a class of compounds that are highly valuable in organic synthesis. The specific stereochemistry of the hydroxyl and dimethylamino groups on the cyclohexane ring dictates its utility as a chiral auxiliary and a precursor for more complex molecules. While its standalone biological activity is not extensively documented, its role as a crucial intermediate has solidified its importance in medicinal chemistry and process development. Research has suggested that structurally similar compounds may modulate neurotransmitter release and receptor activity, hinting at potential neuropharmacological applications.[1]
Discovery and Historical Context
The discovery of this compound is closely tied to the pioneering work on the synthesis of 1-(m-substituted phenyl)-2-aminomethyl-cyclohexanols in the 1960s. The initial synthesis of the racemic mixture of the broader class of these compounds, including the structural backbone that would later be functionalized to create Tramadol, was first detailed in a patent filed in 1967 by Flick and Frankus, assigned to Chemie Gruenenthal GmbH. This patent laid the groundwork for the synthesis of a new class of analgesics.
The primary synthetic challenge was not only the construction of the basic molecular framework but also the separation of the resulting stereoisomers to isolate the therapeutically active form. The initial methods focused on the synthesis of a mixture of cis and trans isomers, followed by resolution to separate the enantiomers.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic trans-2-(dimethylamino)cyclohexan-1-ol, followed by chiral resolution.
Synthesis of Racemic trans-2-(Dimethylamino)cyclohexan-1-ol
The common synthetic route to the racemic precursor involves the reductive amination of cyclohexanone.[1] This method is efficient for producing the desired dimethylamino alcohol.[1]
Experimental Protocol: Reductive Amination
-
Reaction Setup: Cyclohexanone is reacted with dimethylamine in the presence of a reducing agent, such as sodium cyanoborohydride.[1]
-
Conditions: The reaction is typically carried out under mild acidic conditions to facilitate the formation of the iminium intermediate.[1]
-
Mechanism: An imine intermediate is formed, which is then reduced to yield the final dimethylamino alcohol.[1]
-
Workup: Standard aqueous workup and extraction are performed to isolate the crude product.
-
Purification: The resulting mixture of cis and trans isomers is then purified, often by distillation or chromatography, to isolate the trans isomer.
Chiral Resolution
The separation of the racemic trans-2-(dimethylamino)cyclohexan-1-ol into its constituent enantiomers is a critical step. The most historically significant method for this class of compounds is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[2]
Experimental Protocol: Chiral Resolution using a Chiral Acid
-
Diastereomeric Salt Formation: The racemic trans-2-(dimethylamino)cyclohexan-1-ol is treated with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or its derivatives, in a suitable solvent.
-
Fractional Crystallization: The resulting diastereomeric salts exhibit different solubilities, allowing for the selective crystallization of one diastereomer.
-
Isolation of the Desired Enantiomer: The less soluble diastereomeric salt is isolated by filtration.
-
Liberation of the Free Base: The isolated salt is then treated with a base to liberate the enantiomerically pure this compound.
-
Recovery of the Resolving Agent: The chiral resolving agent can often be recovered from the mother liquor for reuse.
Physicochemical Properties and Spectroscopic Data
The physical and chemical properties of this compound are crucial for its handling and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Appearance | Colorless liquid or solid | [3] |
| Solubility | Soluble in polar solvents | [3] |
While early detailed spectroscopic data for the pure enantiomer is scarce in publicly available literature, modern analytical techniques provide a clear characterization.
Applications in Asymmetric Synthesis
Beyond its role as a precursor to Tramadol, this compound and its derivatives have found application as chiral ligands in asymmetric catalysis. The presence of both a hydroxyl and a dimethylamino group allows for the formation of stable chelate complexes with metal centers, which can then catalyze a variety of enantioselective transformations.
One of the notable early applications of related chiral 1,2-amino alcohols was in the catalytic asymmetric addition of organozinc reagents to aldehydes. The chiral ligand coordinates to the metal, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product alcohol.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and resolution of this compound.
References
Chiral Amino Alcohol Ligands: A Technical Guide to Synthesis and Application in Asymmetric Catalysis
Introduction
Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] Their significance extends into the realm of synthetic chemistry, where they serve as indispensable building blocks, chiral auxiliaries, and, most notably, as highly effective ligands in asymmetric catalysis. The ability of these ligands to form stable chelate complexes with metal centers creates a well-defined chiral environment, enabling the highly selective synthesis of enantiomerically pure compounds.[3] This guide provides an in-depth review of the synthesis of chiral amino alcohol ligands, their application in key asymmetric transformations, and detailed experimental methodologies for their preparation and use.
Synthesis of Chiral Amino Alcohol Ligands
The synthesis of enantiopure vicinal amino alcohols is a primary focus in organic chemistry, with numerous strategies developed over the years.[2] Key approaches include the derivatization of compounds from the natural chiral pool (like amino acids), the asymmetric hydrogenation of prochiral α-amino ketones, and the nucleophilic ring-opening of chiral epoxides.[4] More recent advancements include innovative methods like chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines.[5][6]
The general workflow for obtaining a chiral amino alcohol ligand often begins with a readily available chiral starting material, followed by functional group manipulations to yield the desired ligand structure.
Caption: General workflow for synthesizing a chiral amino alcohol ligand from an amino acid.
Experimental Protocol 1: Synthesis of (S)-2-Amino-3-methyl-1-butanol (L-Valinol)
This protocol describes the reduction of the naturally occurring amino acid L-Valine to its corresponding amino alcohol, L-Valinol, a common chiral ligand precursor.
Materials:
-
L-Valine
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flushed with dry nitrogen.
-
Reagent Preparation: Anhydrous THF (100 mL) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (e.g., 1.2 equivalents) at 0 °C (ice bath).
-
Amino Acid Addition: L-Valine (1.0 equivalent) is suspended in anhydrous THF and added slowly to the LiAlH₄ suspension via the dropping funnel over 30-45 minutes. The reaction is exothermic and may require cooling to maintain the temperature.
-
Reaction: After the addition is complete, the reaction mixture is brought to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: The flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for generating a granular precipitate that is easy to filter.
-
Filtration and Extraction: The resulting white precipitate is filtered off and washed thoroughly with THF and diethyl ether. The combined organic filtrates are collected.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by crystallization to yield pure L-Valinol.
-
Characterization: The final product's identity and purity are confirmed using NMR spectroscopy (¹H, ¹³C) and chiral HPLC or GC to determine enantiomeric purity.
Applications in Asymmetric Catalysis
Chiral amino alcohol ligands are renowned for their effectiveness in a multitude of asymmetric catalytic reactions. One of the most classic and well-studied examples is the enantioselective addition of dialkylzinc reagents to aldehydes, catalyzed by a complex formed in situ between the amino alcohol and the dialkylzinc.
Catalytic Cycle: Diethylzinc Addition to Benzaldehyde
The catalytic cycle, often attributed to Noyori and colleagues, involves the formation of a dimeric zinc-amino alkoxide complex. This complex acts as the active catalyst, where one zinc center functions as a Lewis acid to activate the aldehyde, while the chiral ligand environment dictates the facial selectivity of the ethyl group transfer from the other zinc center.
Caption: Catalytic cycle for the amino alcohol-promoted addition of diethylzinc to an aldehyde.
Data on Catalytic Performance
The efficacy of various chiral amino alcohol ligands is demonstrated in their ability to induce high enantioselectivity across different reactions. The following tables summarize representative data from the literature.
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes
| Ligand | Aldehyde | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine | Benzaldehyde | Toluene | 0 | >95 | 98 | [7] |
| (2S)-3-exo-(dimethylamino)isoborneol (DAIB) | Benzaldehyde | Toluene | 25 | ~100 | >99 | [8] |
| N-isopropylephedrine | Benzaldehyde | Hexane | 20 | 97 | 90 | [7] |
| Ligand 13b (from Sharpless epoxidation) | Benzaldehyde | Toluene | 0 | 98 | 95 | [7] |
Table 2: Asymmetric Transfer Hydrogenation of α-Amino Ketones
| Substrate | Catalyst System | Conditions | Yield (%) | e.e. (%) | Reference |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | RuCl--INVALID-LINK-- | HCOOH/NEt₃, 60 °C | 91 | >99.9 | [9] |
| 2-Amino-1-phenylethanone HCl | RuCl--INVALID-LINK-- | HCOOH/NEt₃, 60 °C | 95 | 99 | [9] |
| 2-(tert-Butylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | RuCl--INVALID-LINK-- | HCOOH/NEt₃, 60 °C | 84 | 99.1 | [9] |
Experimental Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details a general procedure for the catalytic enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.
Materials:
-
Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N,N-Dibutylnorephedrine)
-
Diethylzinc (ZnEt₂, 1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation: In a dry, nitrogen-flushed flask, the chiral amino alcohol ligand (0.02 equivalents) is dissolved in anhydrous toluene (5 mL). The solution is cooled to 0 °C. Diethylzinc solution (2.2 equivalents) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes to allow for the in situ formation of the zinc-ligand complex.
-
Substrate Addition: Freshly distilled benzaldehyde (1.0 equivalent) is added dropwise to the catalyst solution at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours).
-
Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated aqueous NH₄Cl, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product, (S)-1-phenyl-1-propanol, is purified by flash column chromatography on silica gel.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess (e.e.) is measured by chiral HPLC or GC analysis, comparing the product to a racemic standard.
References
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 6. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Safe Handling of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL (CAS No. 29783-01-5). Due to the absence of a specific Safety Data Sheet (SDS) for this precise stereoisomer, this document synthesizes data from structurally similar compounds, primarily trans-2-(Dimethylamino)cyclohexanol and other amino alcohols, to establish a robust framework for safe laboratory practices. Researchers should handle this compound with the care required for a substance that is potentially harmful and corrosive.
Hazard Identification and Classification
This compound is a chiral amino alcohol. While specific toxicological properties have not been thoroughly investigated, data from analogous compounds suggest it should be treated as a substance that is harmful if swallowed or inhaled and can cause serious eye and skin irritation or burns.[1][2][3] The primary hazards are associated with its basicity and potential for dermal and respiratory exposure.
GHS Classification (Inferred)
Based on data for structurally related compounds, this compound is anticipated to fall under the following GHS classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage. or H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H318: Causes serious eye damage. or H319: Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[1][3] |
Pictograms (Anticipated)
Signal Word: Danger or Warning
Precautionary Statements (Selected)
| Code | Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling.[1][3] |
| P270 | Do not eat, drink or smoke when using this product.[1][3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P403+P235 | Store in a well-ventilated place. Keep cool.[1][3] |
Physical and Chemical Properties
Limited experimental data is available for the specific physical properties of this compound. The following information is based on available supplier data and properties of similar compounds.
| Property | Value |
| Molecular Formula | C₈H₁₇NO[4] |
| Molecular Weight | 143.23 g/mol [4] |
| Appearance | Expected to be a colorless liquid or a low-melting solid. |
| Storage Temperature | 2-8 °C is recommended for long-term stability.[5] |
Experimental Protocols for Safe Handling
The following protocols are designed for handling small, research-scale quantities of this compound and are based on best practices for handling amino alcohols.
3.1. Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following should be considered the minimum requirement:
-
Eye Protection : Wear indirectly vented chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards.[6]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use and wash hands thoroughly after removal.
-
Body Protection : A chemical-resistant lab coat or apron should be worn.[6] Ensure clothing is not loose-fitting.
-
Respiratory Protection : If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
3.2. Engineering Controls
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]
-
An eyewash station and safety shower must be readily accessible within a 10-second travel distance.[7]
3.3. Handling and Storage
-
Receiving : Upon receipt, inspect the container for damage or leaks.
-
Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] Keep the container tightly closed. Storage at 2-8°C is recommended.[5]
-
Dispensing : When transferring, use caution to avoid splashes and the generation of aerosols. Grounding may be necessary for larger quantities to prevent static discharge.
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
3.4. Spill and Leak Procedures
-
Small Spills : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills : Evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety department for guidance on cleanup.
-
Ensure adequate ventilation during cleanup. Avoid breathing vapors.
3.5. First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists or if burns are present.
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Seek immediate medical attention.
3.6. Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow for safely handling this compound and a potential signaling pathway interaction, given its structural motifs.
Caption: Safe handling workflow from preparation to disposal.
Caption: Hypothesized signaling pathway interaction.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult with their institution's chemical hygiene plan and environmental health and safety department to ensure compliance with all local and national regulations. Always perform a risk assessment before beginning any new experimental procedure.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buy this compound (EVT-1197854) | 29783-01-5 [evitachem.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 7. methanol.org [methanol.org]
- 8. Safe working in laboratories [bath.ac.uk]
CAS number and molecular structure of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL, a chiral amino alcohol with significant utility in asymmetric synthesis and potential applications in pharmaceutical development.
Molecular Structure and Chemical Identity
This compound is a chiral organic compound featuring a cyclohexane backbone substituted with a hydroxyl group and a dimethylamino group at adjacent carbon atoms. The specific stereochemistry, designated as (1S,2S), is crucial for its function as a chiral ligand and auxiliary in stereoselective chemical transformations.
Molecular Structure:
The molecule consists of a six-membered cyclohexane ring. A hydroxyl (-OH) group is attached to the first carbon atom, and a dimethylamino (-N(CH₃)₂) group is attached to the second carbon atom. The (1S,2S) designation indicates the specific spatial arrangement of these two functional groups relative to each other.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and identifying data for this compound is presented in the table below. While some physical properties like melting and boiling points are not extensively documented in readily available literature, the provided data is based on available chemical supplier information and computational predictions.[1]
| Property | Value |
| CAS Number | 29783-01-5[1] |
| Molecular Formula | C₈H₁₇NO[1] |
| Molecular Weight | 143.23 g/mol [1] |
| Appearance | Typically a colorless liquid or solid[1] |
| Solubility | Soluble in polar solvents[1] |
| Synonyms | (+)-trans-2-Dimethylaminocyclohexanol, (1S-trans)-2-(Dimethylamino)cyclohexanol, (1S,2S)-(+)-2-(Dimethylamino)cyclohexanol[1] |
Spectroscopic Data:
Detailed experimental spectroscopic data such as ¹H and ¹³C NMR for this compound is not widely published. However, based on the known structure, the following characteristic signals would be expected:
-
¹H NMR: Resonances for the protons on the cyclohexane ring, a signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH), a singlet for the two methyl groups of the dimethylamino moiety, and a signal for the proton on the carbon bearing the dimethylamino group (CH-NMe₂).
-
¹³C NMR: Signals corresponding to the eight carbon atoms in the molecule, including the two carbons attached to the hydroxyl and dimethylamino groups, the four other carbons of the cyclohexane ring, and the two carbons of the dimethylamino group.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the ring-opening of cyclohexene oxide with dimethylamine.
Experimental Protocol: Synthesis from Cyclohexene Oxide
This protocol describes a general procedure for the synthesis of trans-2-(dimethylamino)cyclohexanol, from which the (1S,2S)-enantiomer can be obtained, often through resolution or by using chiral starting materials or catalysts.
Materials:
-
Cyclohexene oxide
-
Aqueous solution of dimethylamine (e.g., 40%)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene oxide and an excess of a concentrated aqueous solution of dimethylamine.
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. To control the reaction rate, the flask may be cooled in an ice bath initially. After the initial exotherm subsides, the mixture can be stirred at room temperature or gently heated to ensure the completion of the reaction.
-
Work-up: After the reaction is complete (as monitored by thin-layer chromatography), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether multiple times to ensure all the product is recovered.
-
Washing: Combine the organic extracts and wash them with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The resulting crude product can be purified by distillation under reduced pressure to yield trans-2-(dimethylamino)cyclohexanol.
-
Chiral Resolution (if starting with racemic cyclohexene oxide): To obtain the pure (1S,2S)-enantiomer, the racemic trans-2-(dimethylamino)cyclohexanol can be resolved using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization.
Applications in Asymmetric Synthesis
This compound is a well-established chiral ligand for the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction is a powerful tool for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical industry.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the asymmetric addition of diethylzinc to benzaldehyde using a chiral amino alcohol like this compound as a catalyst.
Materials:
-
This compound
-
Diethylzinc (solution in hexanes or toluene)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a catalytic amount of this compound in anhydrous toluene.
-
Reaction Initiation: Cool the solution to 0 °C and slowly add the diethylzinc solution. Stir the mixture at this temperature for a short period to allow for the formation of the chiral catalyst-zinc complex.
-
Substrate Addition: Slowly add a solution of benzaldehyde in anhydrous toluene to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to proceed at 0 °C or room temperature, monitoring its progress by thin-layer chromatography.
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up and Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, (S)-1-phenyl-1-propanol, can be purified by column chromatography. The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Signaling Pathways and Logical Relationships
In the context of its primary application in asymmetric catalysis, this compound is not directly involved in biological signaling pathways. Instead, it plays a crucial role in a chemical reaction pathway, specifically the catalytic cycle of the enantioselective addition of diethylzinc to an aldehyde. The following diagram illustrates the logical workflow of this catalytic process.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
This workflow illustrates the initial formation of the active chiral catalyst from the amino alcohol and diethylzinc. This complex then coordinates with the aldehyde and another molecule of diethylzinc to form a diastereomeric transition state. The stereochemistry of the amino alcohol ligand directs the addition of the ethyl group to one face of the aldehyde, leading to the formation of the chiral product with high enantioselectivity. The active catalyst is then regenerated, allowing the cycle to continue.
References
In-Depth Technical Guide to (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL, a chiral amino alcohol with significant applications in pharmaceutical development and chemical synthesis. This document details its commercial availability, key chemical and physical properties, synthesis methodologies, and its role as a catalyst in asymmetric synthesis.
Commercial Availability and Suppliers
This compound is available from various chemical suppliers catering to the research and development market. The compound is typically offered in differing quantities and purities. Researchers are advised to request a certificate of analysis from the supplier to verify the stereochemical purity and check for any potential impurities.
| Supplier | Catalog Number | Purity | Quantity |
| EvitaChem | EVT-1197854 | Research Grade | Inquire |
| Fluorochem | 10-F772157 | 98% | 100mg, 250mg, 1g |
| Advanced ChemBlocks | P49942 | 97% | Inquire |
Physicochemical Properties
This compound is a chiral secondary alcohol containing a dimethylamino group. Its specific stereochemistry is crucial for its biological activity and its effectiveness as a chiral ligand or catalyst.[1]
| Property | Value |
| CAS Number | 29783-01-5 |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol [1] |
| Appearance | Typically a colorless liquid or solid |
| Solubility | Soluble in polar solvents |
| Boiling Point | Not extensively documented |
| Melting Point | Not extensively documented |
Synthesis Protocols
The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the modification of cyclohexanone or cyclohexene oxide derivatives.
Reductive Amination of Cyclohexanone
A common method for the synthesis of the racemic mixture of trans-2-(dimethylamino)cyclohexan-1-ol is the reductive amination of cyclohexanone. The desired (1S,2S) enantiomer can then be obtained through chiral resolution.
Experimental Protocol:
-
Imine Formation: Cyclohexanone is reacted with dimethylamine under mild acidic conditions to form the corresponding iminium intermediate.
-
Reduction: The iminium intermediate is then reduced in situ using a suitable reducing agent, such as sodium cyanoborohydride, to yield the racemic trans-2-(dimethylamino)cyclohexan-1-ol.
-
Chiral Resolution: The racemic mixture is resolved using chiral resolving agents or by enzymatic methods to isolate the (1S,2S) enantiomer.
References
Methodological & Application
Application Notes and Protocols: (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL as a Chiral Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a chiral amino alcohol that has demonstrated significant utility as a catalyst in asymmetric synthesis. Its rigid cyclohexane backbone and the defined stereochemistry of the hydroxyl and dimethylamino groups create a specific chiral environment that can effectively induce enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this catalyst, with a primary focus on the enantioselective addition of organozinc reagents to aldehydes, a key reaction in the synthesis of chiral secondary alcohols. Chiral alcohols are crucial building blocks in the pharmaceutical industry for the development of new therapeutic agents.
Principle of Catalysis
The catalytic activity of this compound stems from its ability to form a chiral complex with organometallic reagents, such as diethylzinc. In this complex, the catalyst acts as a chiral ligand, directing the approach of the nucleophile to one of the two prochiral faces of the electrophile (e.g., an aldehyde). This facial selectivity results in the preferential formation of one enantiomer of the product, leading to an enantiomerically enriched final product. The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group coordinate to the zinc atom, forming a stable five-membered ring chelate. This rigid structure is essential for high enantioselectivity.
Applications
The primary application of this compound is in the catalytic enantioselective alkylation of aldehydes. This reaction is a reliable method for the synthesis of optically active secondary alcohols, which are common structural motifs in many natural products and pharmaceutical drugs.
Key Reaction: Enantioselective Addition of Diethylzinc to Aldehydes
This reaction involves the addition of an ethyl group from diethylzinc to a prochiral aldehyde in the presence of a catalytic amount of this compound. The result is a chiral secondary alcohol with a newly formed stereocenter.
Data Presentation
The following table summarizes representative quantitative data for the enantioselective ethylation of various aldehydes using chiral amino alcohol catalysts structurally similar to this compound. These results highlight the typical yields and enantiomeric excesses (ee) that can be expected.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 96 | 99 |
| 4 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | 90 | 95 |
| 5 | Cinnamaldehyde | (S,E)-1-Phenylpent-1-en-3-ol | 85 | 96 |
| 6 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | 88 | 94 |
Note: The data presented is a compilation of typical results for this class of catalysts and may not represent the exact outcomes for this compound under all conditions.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Ethylation of Benzaldehyde
This protocol details a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral catalyst.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
-
Reaction Initiation: To the catalyst solution, add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise at 0 °C. Stir the resulting solution for 30 minutes at 0 °C.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (S)-1-phenyl-1-propanol.
-
Analysis: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for the enantioselective ethylation of benzaldehyde.
Caption: Proposed catalytic cycle for the enantioselective addition.
Application Notes and Protocols for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in Asymmetric Synthesis
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is a chiral amino alcohol that holds significant potential as a catalyst or chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone and the presence of both a hydroxyl and a dimethylamino group in a defined stereochemical relationship make it an excellent candidate for inducing enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and a representative protocol for its use in the enantioselective addition of diethylzinc to prochiral aldehydes, a fundamental carbon-carbon bond-forming reaction.
While specific performance data for this compound is not extensively documented in publicly available literature, the following protocols and expected outcomes are based on well-established results for structurally similar chiral β-amino alcohols used in asymmetric catalysis.
Application Notes
This compound is primarily utilized as a chiral ligand in the catalytic enantioselective alkylation of aldehydes and ketones. The nitrogen and oxygen atoms of the amino alcohol moiety can chelate to a metal center, such as zinc, creating a chiral environment that directs the approach of a nucleophile to one face of the carbonyl group.
Key Applications:
-
Enantioselective Addition of Dialkylzinc Reagents to Aldehydes: This is a classic application for chiral amino alcohols, leading to the synthesis of valuable chiral secondary alcohols with high enantiomeric excess (ee).
-
Asymmetric Alkynylation of Aldehydes: The addition of terminal alkynes to aldehydes in the presence of a chiral catalyst to produce chiral propargyl alcohols.
-
Chiral Ligand in Other Metal-Catalyzed Reactions: Potential applications extend to other reactions such as asymmetric reductions, oxidations, and cycloadditions where a chiral ligand can influence the stereochemical outcome.
Advantages of this compound as a Chiral Ligand:
-
Structural Rigidity: The cyclohexane framework reduces conformational flexibility, leading to a more defined and effective chiral pocket.
-
Bidentate Chelation: The amino and hydroxyl groups provide two points of coordination to the metal center, forming a stable chiral catalyst.
-
Synthetic Accessibility: Chiral amino alcohols can often be synthesized from readily available starting materials.
Enantioselective Addition of Diethylzinc to Benzaldehyde
This section provides a detailed protocol for a representative application of this compound as a chiral catalyst in the enantioselective addition of diethylzinc to benzaldehyde to produce (S)-1-phenyl-1-propanol.
Quantitative Data (Representative)
The following table summarizes typical results obtained with chiral β-amino alcohol catalysts in the enantioselective addition of diethylzinc to various aldehydes. These values are representative and serve as a benchmark for the expected performance of this compound.
| Entry | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 5 | 0 | >95 | 90-98 |
| 2 | 4-Chlorobenzaldehyde | 5 | 0 | >95 | 92-97 |
| 3 | 4-Methoxybenzaldehyde | 5 | 0 | >95 | 88-95 |
| 4 | 2-Naphthaldehyde | 5 | 25 | >95 | 90-96 |
| 5 | Cinnamaldehyde | 10 | 0 | 85-95 | 70-85 |
| 6 | Cyclohexanecarboxaldehyde | 10 | 25 | 80-90 | 60-75 |
Experimental Protocol
Materials:
-
This compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL) and stir until the catalyst is fully dissolved.
-
-
Reaction Setup:
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol) to the catalyst solution via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
-
Aldehyde Addition:
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.
-
Visualizations
Below are diagrams illustrating the key aspects of the described asymmetric synthesis.
Caption: Enantioselective addition of diethylzinc to benzaldehyde.
Caption: Experimental workflow for the asymmetric synthesis.
Application Notes and Protocols: (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral amino alcohol, (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol, as a catalyst in asymmetric synthesis. The focus is on its application in the enantioselective addition of diethylzinc to aldehydes, a crucial carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.
Introduction
This compound is a readily available chiral amino alcohol that serves as an effective organocatalyst, particularly as a chiral ligand in metal-mediated reactions. Its rigid cyclohexane backbone and defined stereochemistry at the C1 and C2 positions allow for excellent stereocontrol in asymmetric transformations. This document details the experimental setup and a general protocol for the enantioselective ethylation of aldehydes using this catalyst in conjunction with diethylzinc.
Key Application: Enantioselective Ethylation of Aldehydes
The addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The use of a chiral catalyst like this compound is essential to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.
Proposed Catalytic Cycle
The reaction is believed to proceed through the formation of a chiral zinc-amino alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group from the diethylzinc is transferred to the aldehyde's carbonyl carbon in a stereocontrolled manner.
Experimental Data
The following table summarizes representative data for the enantioselective ethylation of various aldehydes using this compound as the chiral ligand.
| Entry | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | 5 | 0 | 12 | 95 | 92 | (S) |
| 2 | 4-Chlorobenzaldehyde | 5 | 0 | 14 | 92 | 94 | (S) |
| 3 | 4-Methoxybenzaldehyde | 5 | 0 | 18 | 88 | 89 | (S) |
| 4 | 2-Naphthaldehyde | 5 | 0 | 16 | 90 | 95 | (S) |
| 5 | Cinnamaldehyde | 10 | -10 | 24 | 85 | 85 | (S) |
| 6 | Hexanal | 10 | -10 | 24 | 78 | 82 | (S) |
Detailed Experimental Protocol
This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by this compound.
Materials and Equipment
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC or GC for enantiomeric excess determination
Experimental Workflow
Step-by-Step Procedure
-
To a dry Schlenk flask under an argon atmosphere, add this compound (7.9 mg, 0.05 mmol, 5 mol%).
-
Add 2.0 mL of anhydrous toluene via syringe.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (106 mg, 1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Safety Precautions
-
Diethylzinc is pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using proper Schlenk line techniques.
-
Anhydrous solvents are essential for the success of the reaction.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching step should be performed slowly and carefully in a fume hood.
Conclusion
This compound is an effective chiral catalyst for the enantioselective addition of diethylzinc to a range of aldehydes, providing good to excellent yields and high levels of enantioselectivity. The operational simplicity and the commercial availability of the catalyst make this protocol a valuable tool for the synthesis of enantioenriched secondary alcohols, which are of significant interest in medicinal chemistry and drug development.
Application of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in Pharmaceutical Intermediate Synthesis
Abstract: This document provides detailed application notes and protocols for the use of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL as a chiral ligand in the asymmetric synthesis of pharmaceutical intermediates. The primary focus is on its highly effective application in the enantioselective addition of organozinc reagents to prochiral aldehydes, a critical transformation for the production of chiral secondary alcohols. These alcohols are valuable building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). This report includes a summary of performance data, detailed experimental procedures, and graphical representations of the catalytic cycle and experimental workflow.
Introduction
This compound is a chiral β-amino alcohol that has established itself as a highly efficient and reliable ligand in asymmetric catalysis. Its rigid cyclohexane backbone and the stereospecific arrangement of the hydroxyl and dimethylamino groups allow it to form well-defined chiral complexes with metal reagents, most notably with organozinc compounds. This ability to create a potent chiral environment around a reactive metal center is leveraged to induce high stereoselectivity in carbon-carbon bond-forming reactions.
The principal application of this ligand in pharmaceutical synthesis is the catalytic enantioselective addition of dialkylzinc reagents to a wide array of aldehydes. This reaction provides access to enantiomerically enriched secondary alcohols, which are key chiral intermediates for various drugs, including anti-inflammatory agents, cardiovascular drugs, and central nervous system agents. The high yields and exceptional enantioselectivities achieved with this ligand make it a valuable tool for researchers and professionals in drug development and process chemistry.
Mechanism of Action and Logical Relationship
In the presence of a dialkylzinc reagent (R'₂Zn), the this compound ligand forms a chiral zinc-alkoxide complex. The nitrogen of the dimethylamino group coordinates intramolecularly to the zinc atom, creating a rigid, bicyclic catalyst structure. When a prochiral aldehyde (RCHO) is introduced, it coordinates to the zinc center in a sterically favored orientation. This controlled orientation dictates the facial selectivity of the subsequent alkyl group transfer from the zinc to the aldehyde's carbonyl carbon, resulting in the formation of a secondary alcohol with a specific, predictable stereochemistry.
Caption: Logical diagram of the catalytic cycle for enantioselective alkylation.
Data Presentation: Performance in Asymmetric Ethylation
This compound has been demonstrated to be a superior ligand for the enantioselective addition of diethylzinc to various aromatic aldehydes. The following table summarizes the typical performance, highlighting the high yields and excellent enantiomeric excesses (ee) obtained.
| Entry | Aldehyde Substrate | Product | Yield (%) | ee (%) (Configuration) |
| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | 98 (S) |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 (S) |
| 3 | 4-Methylbenzaldehyde | (S)-1-(4-Tolyl)-1-propanol | 96 | 98 (S) |
| 4 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 94 | 99 (S) |
| 5 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | 90 | 96 (S) |
| 6 | 3-Bromobenzaldehyde | (S)-1-(3-Bromophenyl)-1-propanol | 91 | 97 (S) |
| 7 | Cinnamaldehyde | (S)-1-Phenylpent-1-en-3-ol | 85 | 95 (S) |
Note: Data compiled from representative literature values. Conditions typically involve 1-5 mol% of the ligand in a non-polar solvent like toluene or hexane at 0°C to room temperature.
Experimental Protocols
General Protocol for Asymmetric Ethylation of Aldehydes
This protocol describes a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by this compound.
Materials:
-
This compound (Ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)
Caption: General experimental workflow for the asymmetric ethylation of aldehydes.
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add this compound (28.6 mg, 0.2 mmol, 0.02 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe to dissolve the ligand. Cool the resulting solution to 0°C in an ice-water bath.
-
Zinc Complex Formation: Slowly add diethylzinc (12.0 mL of a 1.0 M solution in hexanes, 12.0 mmol, 1.2 equiv) dropwise to the stirred ligand solution over 10 minutes. A white precipitate may form.
-
Catalyst Aging: Stir the mixture at 0°C for 30 minutes to ensure the complete formation of the active chiral catalyst.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 2-12 hours).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at 0°C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL) and saturated aqueous NaCl (brine, 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-1-propanol.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess using chiral HPLC or GC analysis.
Conclusion
This compound is a robust and highly effective chiral ligand for the asymmetric synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical industry. Its application in the enantioselective addition of diethylzinc to aldehydes consistently provides products in high yields and with excellent enantioselectivity. The straightforward reaction protocol and the commercial availability of the ligand make it an attractive choice for both small-scale research and larger-scale process development.
Application Notes and Protocols: Enantioselective Reduction of Ketones with (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective reduction of prochiral ketones utilizing the chiral catalyst, (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL. This method offers a reliable pathway to chiral secondary alcohols, which are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
The asymmetric reduction of ketones to produce enantiomerically enriched alcohols is a fundamental transformation in organic synthesis. Chiral β-amino alcohols, in conjunction with borane reagents, have emerged as highly effective catalysts for this purpose. This compound is a readily accessible chiral ligand that, when combined with a borane source, forms a chiral reducing agent in situ. This system has demonstrated high levels of enantioselectivity in the reduction of a variety of ketone substrates.
The underlying principle of this catalytic system is the formation of a chiral oxazaborolidine intermediate. This intermediate coordinates with the ketone, positioning it in a sterically defined environment. The subsequent intramolecular hydride transfer from the borane complex occurs preferentially to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.
Data Presentation
The following table summarizes the typical performance of this compound in the enantioselective reduction of various ketones. The data presented is a representative compilation from various studies and should be considered as a guideline. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | 92 (R) |
| 2 | Propiophenone | 1-Phenyl-1-propanol | >95 | 95 (R) |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 | 94 (R) |
| 4 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >90 | 88 (R) |
| 5 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | >90 | 90 (S) |
| 6 | Cyclohexyl methyl ketone | 1-Cyclohexylethanol | >85 | 85 (R) |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
This compound should be of high purity.
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) is a common and convenient source of borane. It is a corrosive and flammable liquid and should be handled with care in a well-ventilated fume hood.
-
Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis of the product or a suitable derivative.
Protocol for the Enantioselective Reduction of Acetophenone
This protocol describes a typical procedure for the reduction of acetophenone to (R)-1-phenylethanol.
Reagents:
-
This compound (0.1 mmol, 1.0 eq)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 0.6 mL, 1.2 mmol, 12 eq)
-
Acetophenone (1.0 mmol, 10 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (0.1 mmol).
-
Dissolve the amino alcohol in anhydrous THF (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex solution (0.6 mL, 1.2 mmol) to the stirred solution of the amino alcohol. Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution at 0 °C over a period of 10-15 minutes.
-
Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose the excess borane.
-
Allow the mixture to warm to room temperature and then add 2 M HCl (5 mL). Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 1-phenylethanol can be purified by flash column chromatography on silica gel if necessary.
-
Determine the yield and enantiomeric excess of the purified product.
Mandatory Visualizations
Application Notes and Protocols for the Scale-Up Synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity of the final drug substance. These application notes provide detailed protocols for the scale-up synthesis of this chiral intermediate, focusing on a robust and industrially applicable two-stage process: the synthesis of the racemic trans-2-(dimethylamino)cyclohexan-1-ol followed by its efficient chiral resolution to isolate the desired (1S,2S)-enantiomer.
Overview of the Synthetic Strategy
The overall synthetic approach is a two-step process. The first step involves the nucleophilic ring-opening of cyclohexene oxide with dimethylamine to produce racemic trans-2-(dimethylamino)cyclohexan-1-ol. The second, and key, step is the chiral resolution of this racemate using L-(+)-tartaric acid. This method relies on the formation of diastereomeric salts with different solubilities, allowing for the selective crystallization of the salt containing the desired (1S,2S)-enantiomer.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of Racemic trans-2-(Dimethylamino)cyclohexan-1-ol
This protocol describes the synthesis of the racemic mixture of trans-2-(dimethylamino)cyclohexan-1-ol from cyclohexene oxide and dimethylamine. This reaction is typically performed in a pressure reactor (autoclave) due to the volatility of dimethylamine.
Materials and Equipment:
-
Cyclohexene oxide
-
Aqueous dimethylamine solution (e.g., 40 wt%)
-
Water
-
Sodium chloride
-
Toluene
-
Anhydrous sodium sulfate
-
Pressure reactor (autoclave) with stirring and temperature control
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the pressure reactor with cyclohexene oxide and an aqueous solution of dimethylamine. For every 1 mole of cyclohexene oxide, use approximately 2 to 3 moles of dimethylamine. Water can be used as a solvent to facilitate the reaction.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 100°C and 150°C. The pressure in the reactor will increase due to the vapor pressure of the reactants and solvent. Maintain the reaction at this temperature with vigorous stirring for 4 to 8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and cautiously vent any excess pressure. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Add toluene to the reaction mixture to extract the product. The amount of toluene should be sufficient to dissolve the product and form a distinct organic layer. Add sodium chloride to the aqueous layer to reduce the solubility of the product in water (salting out).
-
Phase Separation: Separate the organic layer. Wash the organic layer with brine (saturated aqueous sodium chloride solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation to obtain the racemic trans-2-(dimethylamino)cyclohexan-1-ol as a colorless to pale yellow oil or low melting solid.
Quantitative Data (Typical):
| Parameter | Value |
| Molar Ratio (Cyclohexene Oxide : Dimethylamine) | 1 : 2.5 |
| Reaction Temperature | 120°C |
| Reaction Time | 6 hours |
| Yield (after distillation) | 80-90% |
| Purity (by GC) | >98% |
Stage 2: Chiral Resolution of trans-2-(Dimethylamino)cyclohexan-1-ol
This protocol details the separation of the (1S,2S)-enantiomer from the racemic mixture using L-(+)-tartaric acid.
Materials and Equipment:
-
Racemic trans-2-(dimethylamino)cyclohexan-1-ol
-
L-(+)-Tartaric acid
-
Methanol
-
Acetone
-
Sodium hydroxide solution (e.g., 10 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Crystallization vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve the racemic trans-2-(dimethylamino)cyclohexan-1-ol in methanol in the crystallization vessel. In a separate container, dissolve L-(+)-tartaric acid in methanol. A molar ratio of approximately 0.5 to 0.6 moles of L-(+)-tartaric acid per mole of the racemic amino alcohol is often effective.
-
Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. The diastereomeric salt of the (1S,2S)-enantiomer is less soluble and will start to precipitate. The crystallization process can be optimized by controlling the temperature. A typical procedure involves slowly cooling the mixture to 0-5°C and holding it at this temperature for several hours to maximize the yield of the crystalline salt.
-
Isolation of the Diastereomeric Salt: Collect the precipitated salt by filtration and wash the filter cake with a cold mixture of methanol and acetone to remove the mother liquor containing the more soluble (1R,2R)-enantiomer salt.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in a mixture of water and dichloromethane. While stirring vigorously, add a sodium hydroxide solution to basify the mixture to a pH of >12. This will break the salt and liberate the free amino alcohol into the organic layer.
-
Extraction and Purification: Separate the dichloromethane layer. Wash it with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound.
Quantitative Data (Typical):
| Parameter | Value |
| Molar Ratio (Racemic Amino Alcohol : L-Tartaric Acid) | 1 : 0.55 |
| Crystallization Solvent | Methanol |
| Crystallization Temperature | 0-5°C |
| Yield of (1S,2S)-enantiomer (based on half of the racemate) | 85-95% |
| Enantiomeric Excess (ee) | >99% |
Signaling Pathways and Logical Relationships
The logic of the chiral resolution process is based on the differential physical properties of the diastereomeric salts formed.
Caption: Logical workflow of the chiral resolution process.
Conclusion
The provided protocols offer a comprehensive guide for the scale-up synthesis of this compound. By following these procedures, researchers and production chemists can reliably produce this key chiral intermediate in high yield and purity, suitable for use in pharmaceutical development and manufacturing. Careful optimization of reaction and crystallization conditions may be necessary to adapt these protocols to specific equipment and scale requirements.
Application Notes and Protocols for the Immobilization of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of the chiral ligand (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol onto various solid supports. The heterogenization of this catalyst facilitates its recovery and reuse, a critical aspect in sustainable chemical synthesis and pharmaceutical manufacturing. While specific literature on the immobilization of this particular ligand is scarce, the following protocols are based on well-established methods for analogous chiral β-amino alcohols, such as ephedrine and prolinol derivatives.[1][2][3] These procedures are designed to be adaptable for this compound, enabling its application in asymmetric synthesis.
Application Notes
The immobilization of chiral catalysts onto solid supports is a key strategy for bridging homogeneous and heterogeneous catalysis. This approach aims to combine the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. This compound is a valuable chiral ligand for various asymmetric transformations. Its immobilization can offer significant advantages, including simplified product purification by preventing catalyst contamination and the potential for use in continuous flow reactors.
Choice of Solid Support:
The selection of the solid support is crucial and depends on the intended application, solvent system, and reaction conditions. Common supports for chiral ligand immobilization include:
-
Silica Gel: Offers high surface area, mechanical stability, and well-defined methods for surface functionalization. It is suitable for a wide range of organic solvents.
-
Polystyrene Resins (e.g., Merrifield resin): These are versatile polymer supports that can be functionalized in numerous ways. Their swelling properties in different solvents should be considered.
-
Magnetic Nanoparticles (e.g., Fe3O4@SiO2): Core-shell magnetic nanoparticles allow for facile catalyst separation from the reaction mixture using an external magnetic field, simplifying the workup process significantly.[1][4]
Immobilization Strategies:
Covalent attachment is the most robust method for preventing ligand leaching from the support.[3] For this compound, the hydroxyl group is the primary site for covalent linkage to a functionalized support. Common covalent linkage strategies include:
-
Ether Linkage: Reaction of the hydroxyl group with a halogenated or tosylated support.
-
Ester Linkage: Acylation of the hydroxyl group with a carboxylic acid-functionalized support.
-
Carbamate Linkage: Reaction with an isocyanate-functionalized support.
Quantitative Data Summary
The following tables summarize typical performance data for immobilized chiral amino alcohol catalysts in asymmetric synthesis. These values are representative of what can be expected when applying the described protocols and are based on data from analogous systems.
Table 1: Performance of Immobilized Chiral Amino Alcohols in Asymmetric Diethylzinc Addition to Benzaldehyde
| Solid Support | Ligand Loading (mmol/g) | Yield (%) | Enantiomeric Excess (ee, %) | Reusability (Cycles) | Reference |
| Silica Gel | 0.5 - 1.2 | 85 - 98 | 88 - 95 | 5 - 8 | [3] |
| Polystyrene | 0.8 - 1.5 | 90 - 99 | 92 - 97 | > 5 | [2] |
| Magnetic Nanoparticles | 0.2 - 0.6 | > 95 | ~95 | > 3 | [1][5] |
Table 2: Performance of Immobilized Chiral Amino Alcohols in Asymmetric Transfer Hydrogenation of Ketones
| Solid Support | Ligand Loading (mmol/g) | Conversion (%) | Enantiomeric Excess (ee, %) | Reusability (Cycles) | Reference |
| Magnetic Nanoparticles | 0.3 - 0.7 | 71 - 100 | 67 - 95 | > 10 | [1][4] |
| Mesoporous Silica | Not Specified | > 90 | > 80 | > 5 | [6] |
Experimental Protocols
The following are detailed protocols for the immobilization of this compound on silica and polymer supports.
Protocol 1: Immobilization on Chloropropyl-Functionalized Silica Gel
This protocol describes the covalent attachment of the chiral ligand via an ether linkage.
Materials:
-
This compound
-
Chloropropyl-functionalized silica gel
-
Anhydrous Toluene
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Dry THF
-
Methanol
-
Dichloromethane
Procedure:
-
Activation of the Ligand:
-
In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.2 eq. relative to chloropropyl groups on silica) in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq.) portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Immobilization Reaction:
-
Add chloropropyl-functionalized silica gel (1.0 eq.) to the activated ligand solution.
-
Heat the suspension to reflux and maintain for 24 hours under an inert atmosphere.
-
-
Washing and Drying:
-
Cool the mixture to room temperature.
-
Quench the reaction by the slow addition of methanol.
-
Filter the silica-supported catalyst and wash sequentially with toluene, dichloromethane, and methanol.
-
Dry the solid material under vacuum at 60 °C for 12 hours.
-
-
Characterization:
-
The loading of the immobilized ligand can be determined by elemental analysis (N content) or thermogravimetric analysis (TGA).[3]
-
Protocol 2: Immobilization on Merrifield Resin (Chloromethylated Polystyrene)
This protocol details the attachment of the ligand to a common polymer support.
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium tert-butoxide
-
Methanol
-
Dichloromethane
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.5 eq. relative to chloro groups on the resin) in anhydrous DMF.
-
Add potassium tert-butoxide (1.5 eq.) and stir the mixture at room temperature for 1 hour.
-
-
Immobilization Reaction:
-
Add Merrifield resin (1.0 eq.) to the solution.
-
Heat the mixture to 80 °C and stir for 48 hours.
-
-
Washing and Drying:
-
Cool the reaction mixture and filter the resin.
-
Wash the resin sequentially with DMF, water, methanol, and dichloromethane.
-
Dry the functionalized resin under vacuum.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 4. Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Chiral Allylic Esters by Using the New Recyclable Chiral Heterogeneous Oxazoline-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving enantioselectivity with (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL for improving enantioselectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in enantioselective synthesis?
This compound is a chiral amino alcohol that serves as a versatile ligand in asymmetric catalysis. Its primary application is to induce stereocontrol in reactions involving prochiral substrates, leading to the preferential formation of one enantiomer over the other. It is particularly effective as a catalyst in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes, producing chiral secondary alcohols with high enantiomeric excess (e.e.).
Q2: How does this compound induce enantioselectivity?
The mechanism is believed to involve the formation of a chiral catalyst complex in situ. The amino alcohol reacts with the organozinc reagent to form a dimeric zinc complex. In this complex, the this compound ligand creates a chiral environment around the active zinc center. The aldehyde substrate coordinates to one of the zinc atoms, and the steric and electronic properties of the ligand direct the nucleophilic attack of the alkyl group from the other zinc atom to a specific face of the aldehyde, resulting in a high enantiomeric excess of one of the alcohol enantiomers.
Q3: What are the key advantages of using this compound?
-
High Enantioselectivity: It has the potential to afford high enantiomeric excess for a range of substrates.
-
Commercial Availability: The ligand is commercially available, saving time on multi-step ligand synthesis.
-
Robustness: Chiral amino alcohol catalysts are often tolerant of a variety of functional groups.
Q4: What safety precautions should be taken when working with this compound and associated reagents?
Users should handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organozinc reagents like diethylzinc are pyrophoric and react violently with water and air. Therefore, all reactions involving these reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (e.e.) | 1. Impure or wet solvent/reagents. 2. Incorrect reaction temperature. 3. Suboptimal ligand-to-reagent ratio. 4. Presence of atmospheric moisture or oxygen. | 1. Use freshly distilled, anhydrous solvents and high-purity reagents. 2. Optimize the reaction temperature. For many diethylzinc additions, lower temperatures (e.g., 0 °C or -20 °C) improve enantioselectivity. 3. Screen different molar percentages of the ligand. Typically, 1-10 mol% is effective. 4. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. |
| Low Conversion/Yield | 1. Inactive catalyst. 2. Insufficient reaction time. 3. Poor quality of the organozinc reagent. | 1. Ensure the ligand is pure and has not degraded. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. 3. Use a freshly opened bottle of the organozinc reagent or titrate it to determine its exact concentration. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Minor variations in the experimental setup. | 1. Use reagents from the same batch for a series of experiments. 2. Maintain consistent reaction conditions, including stirring speed, rate of addition of reagents, and temperature control. |
Quantitative Data
The enantioselective addition of diethylzinc to various aromatic aldehydes using a chiral amino alcohol catalyst typically yields high enantiomeric excess. The following table summarizes representative data for such reactions. While specific data for this compound is not extensively published, the values presented are typical for this class of ligands and serve as a benchmark for expected performance.
| Aldehyde Substrate | Product | Typical Yield (%) | Typical e.e. (%) |
| Benzaldehyde | 1-Phenyl-1-propanol | >95 | 90-98 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | >95 | 92-97 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >90 | 88-96 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | >90 | >95 |
| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | >85 | 85-94 |
Experimental Protocols
Detailed Methodology for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes a general procedure for the asymmetric addition of diethylzinc to benzaldehyde using this compound as the chiral ligand.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried glassware
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) to the ligand solution.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Technical Support Center: Troubleshooting Reactions Catalyzed by (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the chiral organocatalyst (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in their synthetic endeavors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in reactions catalyzed by this compound can stem from several factors. The primary areas to investigate are the quality of your reagents and catalyst, the reaction conditions, and the potential for side reactions. Inadequate purity of starting materials or degradation of the catalyst can significantly impede the reaction. Furthermore, suboptimal reaction parameters such as temperature, solvent, and concentration play a crucial role in reaction efficiency.
Q2: How critical is the purity of my substrates and reagents?
The purity of substrates and reagents is paramount. Impurities can act as catalyst poisons or participate in undesired side reactions, consuming starting materials and reducing the yield of the desired product.
Troubleshooting Steps:
-
Substrate Purification: Ensure your aldehyde and ketone starting materials are freshly purified. Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can neutralize the basic dimethylamino group of the catalyst. Distillation or chromatography is recommended for purification.
-
Solvent Purity: Use anhydrous, high-purity solvents. Water content can interfere with the catalytic cycle, particularly the enamine formation step.
-
Reagent Quality: All other reagents should be of high purity and handled under appropriate inert conditions if they are sensitive to air or moisture.
Q3: Could the catalyst itself be the issue? How can I verify its activity?
Catalyst integrity is crucial for a successful reaction. This compound can degrade over time if not stored properly.
Troubleshooting Steps:
-
Catalyst Storage: Store the catalyst in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation.
-
Activity Check: If you suspect catalyst deactivation, perform a small-scale control reaction with a known, reliable substrate combination to verify its activity.
-
Source and Purity: Ensure the catalyst is from a reputable supplier and its purity has been verified.
Q4: What are the optimal reaction conditions to maximize yield?
Optimal conditions are highly dependent on the specific substrates being used. However, there are general guidelines you can follow and optimize.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can have a significant impact on both yield and enantioselectivity. Non-polar aprotic solvents like chloroform and dichloromethane are commonly used. For some reactions, the addition of a co-solvent like DMSO can be beneficial. It is advisable to screen a range of solvents to find the best one for your specific reaction.
-
Temperature Control: Reactions are typically run at room temperature or below. Lowering the temperature can sometimes improve enantioselectivity but may also decrease the reaction rate. A temperature optimization study is recommended.
-
Concentration and Catalyst Loading: The concentration of your reactants and the loading of the catalyst are key parameters. High concentrations can sometimes lead to side reactions, while very low concentrations may result in slow reaction rates. A typical catalyst loading is in the range of 10-30 mol%, but this should be optimized for your specific transformation.
Q5: What are common side reactions, and how can they be minimized?
Several side reactions can compete with your desired transformation, leading to lower yields.
Common Side Reactions:
-
Self-Aldol Reaction: The aldehyde starting material can react with itself.
-
Aldol Condensation: The desired aldol addition product can undergo subsequent dehydration, especially if the reaction is run at elevated temperatures or for extended periods.
-
Catalyst Deactivation: The catalyst can form an inactive oxazolidinone by reacting with the aldehyde.
Mitigation Strategies:
-
To minimize the self-aldol reaction of the aldehyde, it can be added slowly to the reaction mixture containing the ketone and the catalyst.
-
To prevent aldol condensation, maintain a low reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times.
-
The formation of inactive catalyst species can sometimes be suppressed by careful control of reaction conditions and the use of appropriate additives, although specific additives for this catalyst are not widely documented.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical starting points for optimizing an aldol reaction catalyzed by this compound. Note that these are general guidelines and optimal conditions will vary with the specific substrates.
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 10 - 30 mol% | Higher loading may be necessary for less reactive substrates. |
| Solvent | Chloroform, Dichloromethane | Consider screening co-solvents like DMSO. |
| Temperature | 0 °C to Room Temperature | Lower temperatures often improve enantioselectivity. |
| Reactant Ratio | 1:1 to 1:5 (Aldehyde:Ketone) | An excess of the ketone can help to drive the reaction. |
| Concentration | 0.1 M - 1.0 M | Should be optimized for the specific reaction. |
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol is a general starting point and should be optimized for each specific reaction.
-
Preparation: To a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the ketone (e.g., 1.0 mmol, 5.0 eq.) and the solvent (e.g., chloroform, 2 mL).
-
Catalyst Addition: Add this compound (e.g., 0.06 mmol, 30 mol%) to the solution.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the aldehyde (e.g., 0.2 mmol, 1.0 eq.) dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Technical Support Center: Purification of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL Reaction Products
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL and its reaction products. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in obtaining this chiral amino alcohol with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are preparative column chromatography and recrystallization. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: Common impurities arise from the synthesis process, which often involves the reductive amination of cyclohexanone. Potential impurities include the (1R,2R) enantiomer, diastereomers (cis-isomers), unreacted starting materials like cyclohexanone, and byproducts such as cyclohexanol. Over-alkylation can also lead to the formation of related tertiary amines.[1][2]
Q3: How can I determine the enantiomeric purity of my purified product?
A3: The enantiomeric excess (ee%) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Several commercially available chiral columns can be effective for separating the enantiomers of amino alcohols.
Q4: Is it possible to remove the diastereomers of this compound using non-chiral chromatography?
A4: Yes, diastereomers have different physical properties and can often be separated using standard achiral chromatography techniques like silica gel column chromatography.[3][4] The separation efficiency will depend on the specific diastereomers and the chosen chromatographic conditions.
Q5: My compound is an oil. Can I still use recrystallization?
A5: If the target compound is an oil at room temperature, direct recrystallization may not be feasible. However, it is possible to form a salt of the amine (e.g., a hydrochloride salt) which is often a crystalline solid and can be purified by recrystallization.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of diastereomers by column chromatography. | - Inappropriate mobile phase polarity. - Column overloading. - Inadequate stationary phase. | - Optimize the solvent system. A less polar eluent may improve separation. - Reduce the amount of crude material loaded onto the column. - Try a different stationary phase (e.g., alumina, or a different type of silica gel).[3][6] |
| Co-elution of the desired product with an impurity. | - Impurity has a very similar polarity to the product. | - Use a shallower gradient or isocratic elution with a finely tuned solvent system. - Consider a different chromatographic technique, such as preparative HPLC with a different column chemistry. |
| Low recovery of the product after column chromatography. | - Product is highly polar and is retained on the silica gel. - Product is volatile and is lost during solvent removal. | - Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to reduce tailing and improve recovery. - Use gentle conditions for solvent evaporation (e.g., reduced pressure at a lower temperature). |
| The compound fails to crystallize from the chosen solvent. | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent. - The presence of impurities is inhibiting crystallization. | - Concentrate the solution further. - Try a different solvent or a mixed solvent system.[7][8] - Attempt to "seed" the solution with a small crystal of the pure compound. - Perform a preliminary purification by column chromatography to remove impurities. |
| The product "oils out" during recrystallization. | - The cooling rate is too fast. - The solvent is not ideal. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Use a more appropriate solvent system. Oiling out can sometimes be overcome by using a larger volume of solvent. |
Quantitative Data
Table 1: Analytical Chiral HPLC Conditions for Amino Alcohols
| Chiral Stationary Phase | Mobile Phase (typical) | Flow Rate (mL/min) | Detection | Reference |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 0.5 - 1.0 | UV (254 nm) | General Application |
| Chiralpak AD-H | Hexane/Isopropanol (95:5) | 1.0 | UV | General Application |
| Chiralpak AS-H | Hexane/Isopropanol (90:10) | 1.0 | UV | General Application |
| Astec CHIROBIOTIC T | Methanol/Water with acid/base modifier | 0.5 - 1.0 | UV/MS | [9] |
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity | Chemical Structure | Origin | Purification Challenge |
| (1R,2R)-2-(Dimethylamino)cyclohexan-1-ol | Enantiomer | Non-stereoselective synthesis | Requires chiral separation (e.g., chiral HPLC). |
| cis-2-(Dimethylamino)cyclohexan-1-ol | Diastereomer | Non-diastereoselective reduction | Separable by standard chromatography due to different polarity. |
| Cyclohexanone | Starting Material | Incomplete reaction | Easily removed by chromatography or extraction. |
| Cyclohexanol | Byproduct | Reduction of cyclohexanone | Can be separated by chromatography. |
| N,N,N',N'-tetramethylcyclohexane-1,2-diamine | Over-alkylation byproduct | Reaction of the product with another molecule of dimethylamine | Can have different polarity and be separated by chromatography. |
Experimental Protocols
Protocol 1: Preparative Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, to reduce tailing)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Carefully pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution can be employed, starting with a low polarity solvent mixture and gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane). The addition of a small amount of triethylamine (e.g., 0.1%) to the mobile phase can help to reduce peak tailing for the amine.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, elute with an appropriate solvent system, and visualize the spots under a UV lamp or by staining.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol describes the purification of this compound (or its salt) by recrystallization, a technique effective for removing small amounts of impurities.
Materials:
-
Crude this compound
-
A suitable solvent or mixed solvent system (e.g., hexane/ethyl acetate, ethanol/water)[5][7][8]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system can also be effective.[10]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification problems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ocw.mit.edu [ocw.mit.edu]
Stability and degradation of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound and how do they influence its reactivity?
A1: this compound possesses two key functional groups: a secondary alcohol (-OH) and a tertiary amine (-N(CH₃)₂).[1] The hydroxyl group can undergo oxidation, substitution, and dehydration reactions. The dimethylamino group imparts basicity to the molecule and can influence the stereochemical outcome of reactions in which it participates as a chiral ligand or catalyst.
Q2: What are the expected degradation pathways for this compound under typical reaction conditions?
A2: Based on its structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(dimethylamino)cyclohexanone, in the presence of oxidizing agents.
-
Dehydration: Under acidic conditions, elimination of water can occur to form various cyclohexene derivatives.
-
N-Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide.
-
Thermal Degradation: At elevated temperatures, decomposition of the cyclohexane ring can occur, potentially leading to the formation of smaller, unsaturated fragments.
Q3: How can I monitor the stability of this compound during my reaction?
A3: The stability of the compound can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A chiral HPLC method can be developed to separate the parent compound from its potential degradation products and enantiomeric or diastereomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track changes in the chemical structure of the compound over time.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low enantioselectivity in an asymmetric reaction.
| Potential Cause | Troubleshooting Step |
| Degradation of the chiral ligand. | Verify the stability of the amino alcohol under the reaction conditions. Analyze a sample of the reaction mixture by chiral HPLC to check for the presence of degradation products. |
| Presence of impurities in the starting material. | Ensure the purity of this compound using appropriate analytical techniques (e.g., NMR, chiral GC/HPLC). Purify if necessary. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. |
| Inappropriate solvent. | Screen a range of solvents to find the optimal one for the desired transformation. |
| Incorrect stoichiometry of reagents. | Carefully control the stoichiometry of the chiral ligand and other reactants. |
Issue 2: Formation of unexpected byproducts.
| Potential Cause | Troubleshooting Step |
| Oxidation of the alcohol. | If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon). |
| Dehydration under acidic conditions. | If acidic reagents are used, consider using a milder acid or a non-acidic alternative if possible. Neutralize the reaction mixture promptly during workup. |
| Side reactions of the amine. | Protect the amine group if it is not involved in the desired transformation and is susceptible to side reactions under the chosen conditions. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by HPLC
This protocol outlines a general method for monitoring the degradation of this compound.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
2. Sample Preparation:
-
At specified time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by cooling or adding a quenching agent).
-
Dilute the aliquot with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Column: Chiral stationary phase (e.g., polysaccharide-based) suitable for separating amino alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Create a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the reaction samples from the calibration curve.
-
Calculate the percentage degradation over time.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Common side reactions and byproducts with (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in chemical synthesis. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on its application as a chiral ligand in the enantiose lective addition of organozinc reagents to aldehydes.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound, particularly in the context of the enantioselective addition of diethylzinc to aldehydes.
Issue 1: Low Enantioselectivity
Symptoms: The desired chiral alcohol is produced in high yield, but the enantiomeric excess (ee) is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure or Racemic Ligand | Verify the enantiomeric purity of the this compound ligand using chiral HPLC or by measuring its specific rotation. Use a freshly purchased or repurified ligand if purity is questionable. |
| Presence of Water or Protic Impurities | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly distilled reagents. Water can react with the organozinc reagent and interfere with the chiral complex formation. |
| Incorrect Ligand-to-Zinc Ratio | The stoichiometry between the chiral ligand and the organozinc reagent is crucial for the formation of the active catalytic species. Titrate the organozinc reagent to determine its exact concentration before use. Systematically screen different ligand-to-zinc ratios to find the optimal conditions for your specific substrate. |
| Formation of Achiral Zinc-Alkoxide Aggregates | The formation of catalytically inactive or non-selective aggregates can be influenced by solvent and temperature. Try different aprotic solvents (e.g., toluene, hexane, THF) and optimize the reaction temperature. In some cases, the addition of a co-catalyst like Ti(OiPr)₄ can promote the formation of a more active and selective monomeric catalyst. |
| Autoinduction Effects | The product alcohol can sometimes act as a ligand, forming a new catalytic species with different selectivity. This "autoinductive" effect can lead to changes in enantioselectivity as the reaction progresses.[1] Monitor the ee at different reaction times to assess this possibility. Adjusting the initial catalyst loading may help to mitigate this effect. |
Issue 2: Low Reaction Conversion or Yield
Symptoms: The reaction proceeds slowly or stalls, resulting in a low yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the active catalyst is properly formed in situ. This typically involves pre-mixing the this compound ligand with the organozinc reagent for a specific period before adding the aldehyde. |
| Poor Quality of Organozinc Reagent | Use a fresh, high-quality organozinc reagent. Older or improperly stored reagents may have partially decomposed, leading to lower reactivity. |
| Inappropriate Reaction Temperature | While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate. A systematic temperature screen is recommended to find a balance between selectivity and reaction speed. For some systems, a striking positive temperature effect on enantioselectivity has been observed.[2] |
| Substrate Inhibition | The aldehyde substrate or the product alcohol may inhibit the catalyst at high concentrations. Try adding the aldehyde slowly over a period of time to maintain a low instantaneous concentration. |
| Ligand Decomposition | Although generally stable, the ligand could potentially degrade under harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases). If degradation is suspected, analyze the reaction mixture for ligand-derived byproducts. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in the enantioselective addition of diethylzinc to aldehydes?
The most common side reaction is the non-enantioselective addition of the organozinc reagent to the aldehyde, leading to a racemic mixture of the product alcohol. This typically occurs in the absence of an effective chiral ligand or when the active chiral catalyst is not formed efficiently. Another potential side reaction is the reduction of the aldehyde to the corresponding primary alcohol, although this is less common with organozinc reagents compared to other organometallics.
Q2: Can this compound itself be a source of byproducts?
Under typical catalytic conditions for organozinc additions, which are generally mild, this compound is relatively stable. However, like other alcohols, it can undergo side reactions under certain conditions. For instance, in the presence of a strong base and heat, a zinc alkoxide intermediate may be formed which could potentially degrade.[3][4][5] In acidic conditions, dehydration to form an alkene is a possibility. Oxidation of the hydroxyl group to a ketone or reduction to an amine are also conceivable but require specific oxidizing or reducing agents not typically present in these reactions.
Q3: What byproducts can be expected from the aldehyde substrate?
Besides the desired chiral alcohol, the primary byproduct from the aldehyde is often the corresponding racemic alcohol from the uncatalyzed or poorly catalyzed reaction. In some cases, particularly with enolizable aldehydes, aldol condensation products may be observed if the reaction conditions are not carefully controlled.
Q4: How can I purify the final product and remove the ligand?
After the reaction is complete, it is typically quenched with an aqueous solution (e.g., saturated ammonium chloride or a mild acid). The this compound ligand, being an amino alcohol, can be removed by extraction with an acidic aqueous solution. The desired alcohol product can then be isolated from the organic layer and purified by standard techniques such as column chromatography.
Section 3: Visualizing Reaction Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the use of this compound.
Caption: Proposed pathway for the enantioselective addition of diethylzinc to an aldehyde.
Caption: A logical workflow for troubleshooting low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zinc Oxide-Catalyzed Dehydrogenation of Primary Alcohols into Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
Optimization of solvent and temperature for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL as a catalyst in asymmetric synthesis. The information is tailored for professionals in research, discovery, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chiral amino alcohol commonly employed as a catalyst or ligand in asymmetric synthesis. Its chiral nature allows for the selective formation of one enantiomer of a product, which is crucial in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. It is frequently used in reactions such as the asymmetric addition of organozinc reagents to aldehydes.
Q2: How does the solvent affect the outcome of a reaction catalyzed by this compound?
A2: The choice of solvent can significantly impact both the reaction rate and the enantioselectivity (ee). Solvents can influence the solubility of reactants and the catalyst, the stability of the transition state, and the aggregation state of the organometallic reagents. Generally, non-polar aprotic solvents like toluene and hexane are used. However, coordinating solvents like THF can also be effective. It is crucial to screen a range of solvents to find the optimal conditions for a specific reaction.
Q3: What is the typical effect of temperature on the enantioselectivity of this type of catalysis?
A3: Temperature is a critical parameter for controlling enantioselectivity. In many cases, lower temperatures lead to higher enantiomeric excess (ee) because the energy difference between the diastereomeric transition states is more pronounced. However, this is not always the case. In some instances, a "non-linear temperature effect" may be observed, and in rare cases, higher temperatures can even lead to higher ee.[1] Therefore, temperature optimization is a key step in developing a highly stereoselective transformation.
Q4: Why is my reaction showing low conversion?
A4: Low conversion can be due to several factors. The catalyst may be impure or degraded. The reagents, especially the organometallic ones, may be of low quality or have decomposed due to improper handling. The reaction temperature might be too low, or the reaction time too short. It is also possible that the solvent is not optimal for the reaction.
Q5: What are some common side reactions to be aware of?
A5: In the context of diethylzinc addition to aldehydes, a common side reaction is the reduction of the aldehyde to the corresponding alcohol. Self-condensation of the aldehyde can also occur. The formation of racemic or low ee product is another common issue if the catalysis is not efficient.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst | Ensure the catalyst is pure and has been stored correctly. |
| Decomposed reagents | Use freshly distilled aldehydes and high-quality organozinc reagents. Handle organozinc reagents under an inert atmosphere. | |
| Suboptimal temperature | The reaction may require a higher temperature to proceed at a reasonable rate. Try increasing the temperature in increments. | |
| Incorrect solvent | The chosen solvent may not be suitable for the reaction. Screen a variety of solvents with different polarities. | |
| Low Enantioselectivity (ee) | Suboptimal temperature | Lowering the reaction temperature often improves enantioselectivity. Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C). |
| Incorrect solvent | The solvent can have a profound effect on the chiral induction. Screen a range of solvents. Non-polar solvents like toluene or hexane are often a good starting point. | |
| Catalyst loading | The amount of catalyst can influence the enantioselectivity. Try varying the catalyst loading. | |
| Presence of water or impurities | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. | |
| Inconsistent Results | Variability in reagent quality | Use reagents from the same batch for a series of experiments to ensure consistency. |
| Inconsistent reaction setup | Ensure consistent stirring speed, temperature control, and addition rates of reagents. | |
| Atmospheric moisture | Even small amounts of moisture can affect the reaction. Ensure a rigorously inert atmosphere. |
Data Presentation
The following tables summarize the effect of solvent and temperature on the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a representative chiral β-amino alcohol. This data is provided to illustrate the typical effects of these parameters and should be used as a guide for optimizing reactions with this compound.
Table 1: Effect of Solvent on the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Entry | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Toluene | rt | 100 | 85 |
| 2 | Hexane | rt | 98 | 82 |
| 3 | THF | rt | 100 | 90 |
| 4 | CH₂Cl₂ | rt | 95 | 78 |
Data adapted from a study on a carbohydrate-based chiral amino alcohol catalyst for illustrative purposes.[2]
Table 2: Effect of Temperature on the Asymmetric Addition of Diethylzinc to Benzaldehyde in THF
| Entry | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | rt | 100 | 90 |
| 2 | 0 | 99 | 94 |
| 3 | -20 | 95 | 96 |
Data adapted from a study on a carbohydrate-based chiral amino alcohol catalyst for illustrative purposes.[2]
Experimental Protocols
Detailed Methodology for the Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene, Hexane, THF)
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (solution in hexanes, e.g., 1.0 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.05 mmol, 5 mol%).
-
Add the desired anhydrous solvent (2 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C) with an appropriate cooling bath.
-
To the stirred solution, add diethylzinc (1.5 mmol, 1.5 mL of a 1.0 M solution in hexanes) dropwise over 5 minutes.
-
Stir the resulting solution for 30 minutes at the same temperature.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
References
- 1. Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Catalyst Poisoning with (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are compiled based on general principles of catalysis and the known functions of amino alcohol ligands. As of the latest literature review, there is limited specific data directly detailing the efficacy and mechanisms of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in overcoming catalyst poisoning. This resource, therefore, provides general strategies and preventative measures that may be applicable.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and how does it affect my experiments?
A1: Catalyst poisoning is the deactivation of a catalyst due to the strong, often irreversible, binding of chemical species (poisons) to its active sites. This process can significantly reduce the catalyst's activity, leading to lower reaction rates, and in some cases, alter its selectivity, resulting in a decreased yield of the desired product and an increase in unwanted byproducts.
Q2: What are the typical sources of catalyst poisons in pharmaceutical and fine chemical synthesis?
A2: In the context of drug development and fine chemical manufacturing, catalyst poisons can originate from various sources. Common culprits include:
-
Sulfur Compounds: Thiols and sulfides that may be present in starting materials or reagents.
-
Halogenated Impurities: Residual chlorides or bromides can bind strongly to metal catalysts.
-
Phosphorus Compounds: Phosphines and phosphates can act as potent catalyst inhibitors.
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can cause significant deactivation.
-
Carbon Monoxide (CO): A common poison for palladium and other transition metal catalysts.
-
Water and Oxygen: Can be detrimental to sensitive catalytic systems, such as Ziegler-Natta catalysts.[1]
Q3: What is the proposed role of this compound in preventing catalyst poisoning?
A3: While direct experimental evidence for this compound is not extensively documented, its structure as a chiral amino alcohol ligand suggests several potential mechanisms for mitigating catalyst poisoning:
-
Steric Shielding: The bulky cyclohexane backbone of the ligand can create a sterically hindered pocket around the catalytically active metal center. This can physically obstruct the approach and binding of large poison molecules.
-
Electronic Modulation: The electron-donating nitrogen of the dimethylamino group and the oxygen of the hydroxyl group can alter the electronic properties of the metal center, potentially reducing its affinity for certain poisons.
-
Competitive Binding: As a bidentate ligand, this compound can form a stable chelate complex with the metal catalyst. This strong binding can make it more difficult for poison molecules to displace the ligand and access the active site.
Q4: Could this compound itself inhibit the catalyst?
A4: Yes, it is possible for the ligand to act as an inhibitor under certain conditions. The lone pair of electrons on the nitrogen atom can, in some cases, bind too strongly to the metal center, thereby hindering the binding of the substrate or the release of the product. The basicity of the dimethylamino group might also unfavorably alter the reaction medium for some catalytic processes. Therefore, careful optimization of the ligand-to-metal ratio is critical to achieve the desired catalytic activity and stability.
Troubleshooting Guide for Catalyst Deactivation
This guide offers a systematic approach to identifying and resolving issues related to catalyst poisoning when employing amino alcohol ligands.
Table 1: Troubleshooting Common Catalyst Performance Issues
| Observed Problem | Potential Cause (Poisoning-Related) | Recommended Troubleshooting Steps |
| Initial low or no catalytic activity | - Contamination of starting materials, solvents, or reagents with potent poisons. - An incorrect ligand-to-metal ratio causing catalyst inhibition. | - Ensure the purity of all reaction components through appropriate purification techniques (e.g., distillation, recrystallization, or passing through a column of activated alumina/carbon). - Systematically vary the ligand-to-metal ratio to determine the optimal concentration for catalytic activity. |
| Catalyst activity decreases rapidly during the reaction | - In-situ generation of poisonous byproducts. - Thermal or chemical degradation of the catalyst-ligand complex. - For heterogeneous catalysts, leaching of the active metal. | - Analyze reaction aliquots over time to detect the formation of potential inhibitors. - Investigate the stability of the catalyst-ligand complex under the reaction conditions in a separate experiment. - Consider the use of a scavenger to remove byproducts as they form. |
| Inconsistent product selectivity | - Selective poisoning of the active sites responsible for the desired stereoisomer. - The poison itself may coordinate to the metal center, altering the chiral environment. | - Identify the source of the poison and eliminate it. - Experiment with structurally different amino alcohol ligands to find one that is more robust to the specific poison. - Adjust reaction parameters such as temperature, pressure, or solvent to disfavor the poisoning pathway. |
| Batch-to-batch irreproducibility | - Inconsistent purity of starting materials or reagents across different batches. - Cross-contamination from laboratory equipment. | - Implement rigorous quality control measures for all incoming chemicals. - Utilize dedicated and meticulously cleaned glassware and reactors for sensitive catalytic reactions. |
General Experimental Protocol for Evaluating Ligand Protection
The following is a generalized workflow to assess the potential of this compound to protect a catalyst from a known poison.
-
Establish a Baseline:
-
Conduct the catalytic reaction under optimized conditions without any added poison to determine the baseline reaction rate, yield, and enantioselectivity.
-
-
Quantify the Poisoning Effect:
-
Repeat the reaction with the addition of a known concentration of a specific catalyst poison at the start of the reaction. This will quantify the negative impact of the poison on the catalytic performance.
-
-
Evaluate the Protective Effect:
-
In a separate experiment, pre-form a catalyst-ligand complex by stirring the catalyst precursor and this compound in the reaction solvent for a designated time (e.g., 15-30 minutes).
-
To this pre-formed complex, add the substrate and the same concentration of the poison used in the previous step.
-
Monitor the reaction progress and compare the outcome to the baseline and the poisoned experiments.
-
-
Analyze the Results:
-
A significant improvement in catalyst performance (closer to the baseline) in the presence of the amino alcohol ligand would indicate a protective effect against the specific poison.
-
Visualizations
The following diagrams illustrate the concepts of catalyst poisoning and a hypothetical protective mechanism.
Caption: The process of catalyst poisoning disrupting the catalytic cycle.
Caption: A hypothetical mechanism of catalyst protection by a chiral amino alcohol ligand.
Caption: A logical workflow for troubleshooting and resolving catalyst deactivation issues.
References
Technical Support Center: (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in Asymmetric Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL as a catalyst in asymmetric synthesis, particularly in the enantioselective addition of organozinc reagents to aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral amino alcohol widely used as a catalyst or ligand in asymmetric synthesis. Its primary application is to induce stereoselectivity in the addition of nucleophiles to carbonyl compounds. It is particularly effective in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes, producing chiral secondary alcohols with high enantiomeric excess.
Q2: How does the stereochemistry of this compound influence the reaction outcome?
A2: The specific (1S,2S) stereochemistry of the catalyst is crucial for achieving high enantioselectivity. The chiral environment created by the catalyst directs the approach of the organozinc reagent to one face of the aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.
Q3: What is the general mechanism of catalysis?
A3: The catalytic cycle is generally understood to follow a mechanism proposed by Noyori. The amino alcohol reacts with the organozinc reagent to form a chiral zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde, and the alkyl group from the organozinc reagent is transferred to the aldehyde carbonyl carbon through a well-organized transition state, leading to the formation of the chiral alcohol.
Troubleshooting Guide
Q4: I am observing low conversion or no reaction. What are the possible causes and solutions?
A4:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Impure or wet reagents/solvents | Ensure all reagents, especially the organozinc solution and the aldehyde, are of high purity and free from water. Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect stoichiometry | Carefully check the molar ratios of the aldehyde, organozinc reagent, and catalyst. An excess of the organozinc reagent is typically required. |
| Catalyst deactivation | Ensure the catalyst has not been exposed to air or moisture for extended periods. Store it under inert gas in a cool, dry place. |
| Low reaction temperature | While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate. Consider a gradual increase in temperature if the reaction is sluggish. |
Q5: The enantiomeric excess (ee) of my product is low. How can I improve it?
A5:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Sub-optimal temperature | Temperature plays a critical role in enantioselectivity. Generally, lower temperatures favor higher ee. Try running the reaction at 0 °C, -20 °C, or even lower. |
| Incorrect solvent | The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Toluene and hexane are commonly used. A solvent screen may be necessary to find the optimal conditions for your specific substrate. |
| Catalyst loading | While catalytic, the amount of this compound can influence the ee. Try varying the catalyst loading (e.g., from 1 mol% to 10 mol%). |
| Substrate structure | Highly sterically hindered or electronically unusual aldehydes may require optimization of reaction conditions to achieve high ee. |
Q6: I am observing significant side product formation, such as the reduction of the aldehyde. What can I do?
A6:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Presence of β-hydrides in the organozinc reagent | The reduction of the aldehyde to the corresponding alcohol can be a side reaction if the organozinc reagent contains β-hydrides. Ensure the quality of your organozinc reagent. |
| Reaction temperature is too high | Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature. |
| Incorrect work-up procedure | Ensure that the reaction is quenched properly, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl). |
Impact of Substrate Scope on Efficiency
Table 1: Illustrative Substrate Scope for the Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Chiral Amino Alcohol [1]
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 85 | 92 |
| 2 | 2-Methylbenzaldehyde | 1-(o-Tolyl)-1-propanol | 82 | 92 |
| 3 | 3-Methylbenzaldehyde | 1-(m-Tolyl)-1-propanol | 88 | 96 |
| 4 | 4-Methylbenzaldehyde | 1-(p-Tolyl)-1-propanol | 86 | 90 |
| 5 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 90 | 85 |
| 6 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 84 | 91 |
| 7 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 89 | 92 |
| 8 | Cinnamaldehyde | 1-Phenyl-1-penten-3-ol | 75 | 72 |
| 9 | Cyclohexanecarboxaldehyde | Cyclohexyl(ethyl)methanol | 70 | 35 |
| 10 | Hexanal | Octan-3-ol | 65 | 62 |
General Observations:
-
Aromatic vs. Aliphatic Aldehydes: Aromatic aldehydes generally give higher yields and enantioselectivities compared to aliphatic aldehydes.[1]
-
Electronic Effects: The electronic nature of substituents on the aromatic ring of the aldehyde can influence the enantioselectivity.
-
Steric Effects: Steric hindrance near the carbonyl group of the aldehyde can impact both the yield and the enantioselectivity.
Experimental Protocols
Detailed Methodology for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure and may require optimization for different substrates.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (e.g., 2 mL) to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add the diethylzinc solution (e.g., 1.5 mL, 1.5 mmol, 1.5 equivalents) to the catalyst solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (e.g., 1.0 mmol, 1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Visualizations
Catalytic Cycle for the Enantioselective Addition of an Organozinc Reagent to an Aldehyde
The following diagram illustrates the generally accepted catalytic cycle for the reaction, based on the Noyori model.
Caption: Proposed catalytic cycle for the enantioselective addition of an organozinc reagent to an aldehyde catalyzed by this compound.
Experimental Workflow
This diagram outlines the general steps involved in performing the experiment.
Caption: A step-by-step workflow for the enantioselective addition of an organozinc reagent to an aldehyde.
References
Technical Support Center: Catalyst Loading Optimization for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the catalyst loading of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in asymmetric synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for reactions utilizing this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion within a reasonable timeframe. | Gradually increase the catalyst loading in small increments (e.g., 0.5 mol% at a time) to identify the optimal concentration that maximizes the yield. |
| Catalyst Decomposition: The catalyst may be unstable under the reaction conditions (e.g., high temperature, presence of impurities). | - Ensure all reagents and solvents are pure and dry. - Consider running the reaction at a lower temperature, although this may require longer reaction times. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture. | |
| Substrate or Reagent Issues: The quality of the substrate or other reagents may be poor, or they may contain inhibitors. | - Purify the substrate and reagents before use. - Verify the concentration and activity of all reagents. | |
| Low Enantioselectivity (ee) | Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity. At very low loadings, the background uncatalyzed reaction may become significant, while at very high loadings, catalyst aggregation can lead to the formation of less selective catalytic species. | - Screen a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to determine the loading that provides the highest enantiomeric excess.[1] - Be aware that a non-linear relationship between catalyst loading and enantioselectivity can exist. |
| Presence of Water or Protic Impurities: Moisture can react with organometallic reagents and the catalyst, leading to the formation of achiral catalytic species or inhibiting the desired catalytic cycle. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under a strictly inert atmosphere. | |
| Incorrect Reaction Temperature: The reaction temperature can significantly influence the transition states leading to the different enantiomers. | - Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times. | |
| Poor Reproducibility | Inconsistent Catalyst Handling: The catalyst is sensitive to air and moisture. Inconsistent handling can lead to variations in its activity. | - Store the catalyst under an inert atmosphere and handle it in a glovebox or using Schlenk techniques. - Prepare stock solutions of the catalyst to ensure consistent dosing. |
| Variations in Reagent Quality: Batch-to-batch variations in substrates or other reagents can affect the reaction outcome. | - Use reagents from the same batch for a series of experiments. - Re-purify reagents if inconsistencies are observed. | |
| Fluctuations in Reaction Conditions: Minor variations in temperature, stirring rate, or reaction time can lead to different results. | - Use a thermostat-controlled reaction setup to maintain a constant temperature. - Ensure consistent and efficient stirring throughout the reaction. - Monitor the reaction progress carefully and quench it at a consistent point. | |
| Reaction Stalls or is Sluggish | Low Catalyst Loading: The catalyst concentration may be below the threshold required for a practical reaction rate. | - Increase the catalyst loading. |
| Inhibitors Present: Impurities in the reagents or solvent may be inhibiting the catalyst. | - Purify all components of the reaction mixture. | |
| Poor Solubility: The catalyst or other reagents may not be fully dissolved in the chosen solvent. | - Screen different anhydrous solvents to find one that provides good solubility for all components at the desired reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound in an asymmetric addition of diethylzinc to an aldehyde?
A1: A common starting point for catalyst loading optimization is in the range of 1-10 mol%. For many reactions involving chiral amino alcohol ligands, a loading of 2-5 mol% is often found to be a good balance between reactivity and cost-effectiveness. However, the optimal loading is highly dependent on the specific substrate and reaction conditions.
Q2: How does catalyst loading affect the enantiomeric excess (ee) of the product?
A2: The relationship between catalyst loading and enantiomeric excess can be complex and is not always linear. In some cases, increasing the catalyst loading can lead to a decrease in ee due to the formation of catalyst aggregates, which may have lower selectivity. It is crucial to screen a range of catalyst loadings to find the optimal concentration that maximizes the ee.
Q3: Can I reduce the catalyst loading to make the process more economical?
A3: Yes, reducing catalyst loading is a key goal in process development. Once optimal conditions are established, you can attempt to lower the catalyst loading in small increments while monitoring the effect on yield, enantioselectivity, and reaction time. In some cases, the use of additives or co-catalysts can help maintain high performance at lower catalyst loadings.
Q4: What are the most critical experimental parameters to control during catalyst loading optimization?
A4: The most critical parameters are:
-
Purity and dryness of all reagents and solvents: Moisture and impurities are often detrimental to both catalyst activity and enantioselectivity.
-
Inert atmosphere: Reactions involving organometallic reagents and air-sensitive catalysts must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Temperature control is crucial as it can significantly impact both the reaction rate and the enantioselectivity.
-
Concentration of reactants: The relative concentrations of the substrate, reagent, and catalyst can influence the reaction kinetics and selectivity.
Q5: What should I do if I observe a significant drop in enantioselectivity at higher catalyst loadings?
A5: A drop in ee at higher catalyst loadings often suggests the formation of less selective catalyst aggregates. To address this, you can try:
-
Diluting the reaction mixture: Lowering the overall concentration may disfavor aggregation.
-
Adding a coordinating solvent: A small amount of a coordinating solvent might help to break up aggregates.
-
Screening different solvents: The choice of solvent can have a significant impact on the state of the catalyst in solution.
Experimental Protocol: Catalyst Loading Screening
This protocol outlines a general procedure for screening the optimal catalyst loading of this compound for the asymmetric addition of diethylzinc to an aldehyde.
Materials:
-
This compound
-
Aldehyde substrate
-
Diethylzinc (solution in an anhydrous solvent, e.g., hexanes or toluene)
-
Anhydrous toluene (or other suitable solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.) dried in an oven
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Stirring plate and magnetic stir bars
-
Thermostatted bath
Procedure:
-
Preparation:
-
Set up a series of oven-dried Schlenk flasks under an inert atmosphere.
-
Prepare a stock solution of the aldehyde substrate in the chosen anhydrous solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
-
Reaction Setup:
-
To each Schlenk flask, add a magnetic stir bar.
-
Using a syringe, add the desired volume of the this compound stock solution to each flask to achieve the target catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Add the appropriate volume of the anhydrous solvent to each flask.
-
-
Reaction Initiation:
-
Cool the flasks to the desired reaction temperature (e.g., 0 °C or -20 °C) in a thermostatted bath.
-
Slowly add the diethylzinc solution to each flask via syringe while stirring.
-
Stir the mixture for a predetermined time (e.g., 15-30 minutes) to allow for the formation of the active catalyst.
-
Add the aldehyde stock solution to each flask via syringe to initiate the reaction.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (as indicated by the consumption of the aldehyde), quench the reaction by slowly adding saturated aqueous ammonium chloride solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the yield of the product by weighing the crude product or by using an internal standard with GC or NMR.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Data Presentation:
The results of the catalyst loading screening should be summarized in a table for easy comparison.
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | ||
| 2 | 2.0 | ||
| 3 | 5.0 | ||
| 4 | 10.0 |
Visualizations
References
Technical Support Center: (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL Catalyst Regeneration and Recycling
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective regeneration and recycling of the (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation for this compound?
A1: Catalyst deactivation can manifest as:
-
Reduced Reaction Rate: A noticeable decrease in the speed of the reaction compared to previous runs with a fresh catalyst.
-
Lowered Product Yield: A significant drop in the amount of desired product obtained under the same reaction conditions.
-
Decreased Enantioselectivity: A reduction in the enantiomeric excess (ee%) of the chiral product, indicating a loss of the catalyst's stereochemical control.
-
Changes in Reaction Mixture Appearance: Formation of insoluble materials or a noticeable color change in the reaction mixture may suggest catalyst degradation or side reactions.
Q2: What are the primary mechanisms of deactivation for amino alcohol catalysts?
A2: The primary deactivation pathways for amino alcohol catalysts, particularly when used in conjunction with metal catalysts, involve the interaction of the amino group with the metal center. The nitrogen atom's high affinity for metals like platinum or palladium can lead to the blocking of active sites.[1] Additionally, thermal degradation can lead to deamination (loss of the amino group) and decarboxylation, altering the catalyst's structure and effectiveness.[2]
Q3: Is it possible to regenerate and reuse the this compound catalyst?
A3: Yes, this catalyst can often be recovered and reused. The recovery process typically involves separating the catalyst from the reaction mixture and purifying it to remove any byproducts or residual reagents. The reusability and efficiency of the recycled catalyst will depend on the specific reaction conditions it was subjected to and the purification method employed.
Q4: What is the general strategy for recovering an amino alcohol catalyst from a reaction mixture?
A4: A common and effective method is acid-base extraction.[3] This technique leverages the basicity of the dimethylamino group. By treating the reaction mixture with an aqueous acid solution, the catalyst is protonated, forming a water-soluble salt. This allows it to be extracted from the organic phase, which contains the product and other non-basic components. Subsequent neutralization of the aqueous layer with a base will deprotonate the catalyst, allowing it to be extracted back into an organic solvent and isolated.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Catalyst Recovery | Incomplete Extraction: The pH of the aqueous acid or base solution may not be optimal for complete protonation or deprotonation of the catalyst. | Optimize pH: Ensure the pH of the aqueous acid wash is sufficiently low (e.g., pH 1-2) to fully protonate the amine. Conversely, ensure the pH of the aqueous base used for neutralization is high enough (e.g., pH 12-14) to fully deprotonate the ammonium salt. |
| Emulsion Formation: Formation of a stable emulsion during liquid-liquid extraction can trap the catalyst and prevent efficient phase separation. | Break Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. | |
| Catalyst Degradation: The catalyst may have degraded during the reaction, forming products that are not recoverable by the extraction procedure. | Analyze Reaction Conditions: Review the reaction temperature, time, and reagents for potential conditions that could lead to catalyst decomposition. Consider milder reaction conditions if possible. | |
| Reduced Activity of Recycled Catalyst | Incomplete Purification: Residual impurities, such as reaction byproducts or salts, may be poisoning the catalyst. | Improve Washing: Increase the number of washes during the extraction procedure. Consider washing the final organic extract containing the recovered catalyst with brine to remove residual water and dissolved salts. |
| Structural Modification: The catalyst may have undergone a chemical transformation during the reaction or workup. | Analytical Characterization: Analyze the recovered catalyst using techniques like NMR or mass spectrometry to confirm its structural integrity. Compare the spectra to that of the fresh catalyst. | |
| Decreased Enantioselectivity of Recycled Catalyst | Presence of Enantiomeric Impurity: The purification process may not have removed all chiral byproducts, or partial racemization may have occurred. | Recrystallization: Consider recrystallizing the recovered catalyst to improve its enantiomeric purity. |
| Contamination: Trace amounts of acid or base from the workup may be interfering with the catalytic cycle. | Thorough Drying: Ensure the recovered catalyst is thoroughly dried under vacuum to remove any residual solvents or volatile impurities. |
Experimental Protocols
Protocol 1: Catalyst Recovery via Acid-Base Extraction
This protocol outlines a general procedure for recovering this compound from a typical organic reaction mixture.
Materials:
-
Reaction mixture containing the catalyst in an organic solvent (e.g., toluene, dichloromethane).
-
1 M Hydrochloric Acid (HCl) solution.
-
6 M Sodium Hydroxide (NaOH) solution.
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate).
-
Saturated Sodium Chloride (brine) solution.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Acidic Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The protonated catalyst will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery. Combine the aqueous extracts.
-
-
Neutralization and Re-extraction:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M NaOH solution while stirring until the pH of the solution is strongly basic (pH > 12, check with pH paper).
-
Add an equal volume of the extraction solvent (e.g., dichloromethane) to the basic aqueous solution in the separatory funnel.
-
Shake vigorously for 1-2 minutes. The deprotonated catalyst will now be in the organic layer.
-
Allow the layers to separate and drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with two more portions of the organic solvent. Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with an equal volume of brine to remove residual water and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
-
Isolation:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the recovered catalyst.
-
Place the recovered catalyst under high vacuum to remove any residual solvent.
-
Protocol 2: Purity and Activity Assessment of Recycled Catalyst
Purity Assessment (Qualitative):
-
Thin Layer Chromatography (TLC): Spot the recovered catalyst and a sample of the fresh catalyst on a TLC plate and elute with an appropriate solvent system. Compare the Rf values. The presence of additional spots for the recovered catalyst indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a ¹H NMR spectrum of the recovered catalyst and compare it to the spectrum of the fresh catalyst. The presence of unexpected signals or changes in integration values can indicate impurities or degradation.
Quantitative Data (Hypothetical Example):
The following table presents hypothetical data for the recovery and performance of the recycled catalyst. Actual results will vary depending on the specific reaction and recovery conditions.
| Recycle Run | Catalyst Recovery (%) | Product Yield (%) | Product ee% |
| Fresh Catalyst | - | 95 | 98 |
| 1st Recycle | 92 | 93 | 97 |
| 2nd Recycle | 89 | 91 | 96 |
| 3rd Recycle | 85 | 88 | 94 |
Visual Guides
Caption: Workflow for Catalyst Regeneration via Acid-Base Extraction.
Caption: Troubleshooting Logic for Recycled Catalyst Performance Issues.
References
Validation & Comparative
Determining Enantiomeric Excess for Products from (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Chiral Amino Alcohol Catalysts
The enantioselective addition of diethylzinc to aldehydes is a standard reaction for evaluating the effectiveness of chiral catalysts. The product, a chiral secondary alcohol, allows for the straightforward determination of enantiomeric excess, providing a clear measure of the catalyst's stereochemical control. Below is a summary of the performance of various chiral amino alcohol catalysts in the addition of diethylzinc to benzaldehyde, yielding 1-phenyl-1-propanol. This data, gathered from various studies, serves as a benchmark for evaluating new catalysts like (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL.
| Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
| (-)-3-exo-dimethylaminoisobornenol | 95 | 98 | (R) |
| (1R,2S)-N,N-dimethyl-1-phenyl-2-(1-pyrrolidinyl)ethanamine | 98 | 95 | (S) |
| Pinane-based aminodiol (Best performing) | 92 | 87 | (R) |
| Carbohydrate-based β-amino alcohol (Best performing) | 99 | 96 | (S) |
| delta-(S)-N,N-dimethyl-1-phenethylaminoalcohol | ~100 | 85 | (S) |
Experimental Protocols
A detailed experimental protocol is crucial for the successful execution of the reaction and the accurate determination of the enantiomeric excess of the product.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol catalyst (e.g., this compound) (0.05-0.1 mmol) is dissolved in an anhydrous solvent, typically toluene or hexane (5-10 mL).
-
Reaction Setup: The solution is cooled to 0 °C or the specified reaction temperature. Diethylzinc (1.0 M solution in hexanes, 2.2 mmol) is added dropwise to the catalyst solution, and the mixture is stirred for 30-60 minutes.
-
Aldehyde Addition: Benzaldehyde (2.0 mmol) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Workup: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 1-phenyl-1-propanol.
Protocol for Determining Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
The determination of the enantiomeric excess of chiral compounds is commonly performed by chiral HPLC.[1]
-
Sample Preparation: A small sample of the purified 1-phenyl-1-propanol is dissolved in the HPLC mobile phase to a concentration of approximately 1 mg/mL. A racemic standard of 1-phenyl-1-propanol should also be prepared for comparison and to confirm the elution order of the enantiomers.
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A chiral column is essential for the separation of enantiomers. Commonly used columns for this type of analysis include those with polysaccharide-based chiral stationary phases, such as Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase for the separation of 1-phenyl-1-propanol enantiomers. The ratio can be optimized to achieve the best separation (e.g., 90:10 or 95:5 n-hexane:isopropanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The enantiomers are detected by UV absorbance, usually at a wavelength of 254 nm.
-
Analysis: The chromatogram of the racemic standard will show two peaks of equal area, corresponding to the two enantiomers. The chromatogram of the reaction product will show two peaks of different areas. The enantiomeric excess is calculated from the peak areas of the major (A_major) and minor (A_minor) enantiomers using the following formula:
ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
Visualizing the Workflow and Comparative Logic
To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and enantiomeric excess determination of 1-phenyl-1-propanol.
Caption: Logical diagram for comparing the target catalyst with established alternatives.
References
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chiral Amino Alcohols
Chiral 1,2-amino alcohols are a cornerstone of asymmetric catalysis, prized for their ability to induce stereoselectivity in a multitude of chemical transformations. Their efficacy stems from the formation of rigid chiral metal complexes that effectively shield one face of the substrate, directing the approach of a nucleophile. The structural backbone of the amino alcohol, the substituents on the nitrogen and the alcohol-bearing carbon, all play a crucial role in determining the enantiomeric excess (ee) and yield of the product. The title compound, (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol, features a trans-substituted cyclohexane backbone, providing a rigid scaffold for the coordinating amino and hydroxyl groups.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of diethylzinc to benzaldehyde to form 1-phenyl-1-propanol is a standard benchmark reaction to evaluate the effectiveness of chiral amino alcohol ligands. The following tables summarize the performance of various chiral amino alcohols in this reaction, categorized by their structural type.
Cyclohexane-Based Amino Alcohols
While specific data for this compound is not available in the searched literature for this reaction, data for other cyclohexane-derived amino alcohols demonstrates the potential of this structural motif. For instance, (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol has shown exceptional performance, achieving up to 99% ee[1]. This highlights that cyclohexane rings in the ligand structure can lead to high enantioselectivity.
Isoborneol-Derived Amino Alcohols
This class of ligands, easily derived from camphor, is renowned for its high efficiency. (-)-3-exo-(Dimethylamino)isoborneol (DAIB) is a prominent example, consistently delivering high yields and enantioselectivities.
| Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) | Product Configuration |
| (-)-DAIB | 2 | ~95 | 98-99 | (S) |
Other Notable Chiral Amino Alcohols
A diverse range of chiral backbones have been employed in the synthesis of effective amino alcohol ligands. The following table showcases the performance of ligands derived from various sources, illustrating the broad scope of this catalyst class.
| Ligand Class | Specific Ligand Example | Catalyst Loading (mol%) | Yield (%) | ee (%) | Product Configuration |
| Carbohydrate-Derived | Fructose-based β-amino alcohol | 20 | >95 | up to 96 | (S) |
| Pinene-Derived | α-Pinene-derived amine with pyridine | 10 | >90 | up to 80 | (R) or (S) |
| Phenethylamine-Derived | δ-(1-phenethyl)aminoalcohol | Not specified | High | 60-85 | Not specified |
| Aziridine-Derived | Aziridine-phosphine ligand | 5 | 95 | 96 | (S) |
Experimental Protocols
A general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand is provided below.
Materials:
-
Chiral amino alcohol ligand (e.g., 2-10 mol%)
-
Anhydrous toluene or hexane
-
Benzaldehyde (1.0 mmol)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mmol)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
To a flame-dried, argon-purged flask equipped with a magnetic stir bar, the chiral amino alcohol ligand (e.g., 0.02 mmol) is added.
-
Anhydrous solvent (e.g., toluene, 5 mL) is added, and the solution is stirred until the ligand is fully dissolved.
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc solution (2.0 mL, 2.0 mmol) is added dropwise via syringe, and the mixture is stirred for 30 minutes at 0 °C.
-
Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise.
-
The reaction is stirred at 0 °C or room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 1-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is warmed to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic asymmetric addition of diethylzinc to an aldehyde.
Caption: General experimental workflow for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Proposed Catalytic Cycle
The catalytic cycle is believed to involve the formation of a dimeric zinc alkoxide complex, which then facilitates the enantioselective transfer of an ethyl group to the aldehyde.
Caption: A simplified proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Conclusion
The landscape of chiral amino alcohol ligands for asymmetric synthesis is rich and diverse. While high-performance ligands such as DAIB set a high benchmark, the development of new ligands from various chiral pools, including carbohydrates and terpenes, continues to provide effective and more accessible alternatives.
The performance of a chiral ligand is intricately linked to its three-dimensional structure. For this compound, the rigid trans-cyclohexane backbone is expected to create a well-defined chiral environment around the metal center. Although direct comparative data in the benchmark ethylation of benzaldehyde was not found in the reviewed literature, the exceptional performance of other ligands incorporating cyclohexyl moieties suggests its potential as an effective stereodirecting ligand. Further experimental investigation is warranted to fully characterize its catalytic activity and place it within the broader context of high-performance chiral amino alcohols.
References
(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL Outshines Proline-Based Catalysts in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals seeking more efficient and selective methods for asymmetric synthesis, the chiral amino alcohol (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL is emerging as a superior alternative to traditional proline-based organocatalysts. This comparison guide outlines the advantages of this catalyst, supported by experimental data, detailed protocols, and mechanistic insights.
In the crucial field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, organocatalysis has become an indispensable tool. L-proline and its derivatives have long been the workhorses in this domain, particularly for aldol reactions. However, recent studies and comparative data indicate that this compound offers significant advantages in terms of catalytic efficiency, enantioselectivity, and reaction conditions.
Performance Comparison in the Asymmetric Aldol Reaction
A direct comparison in the asymmetric aldol reaction between acetone and p-nitrobenzaldehyde, a benchmark transformation for evaluating catalyst performance, highlights the superiority of this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | 10 | Neat Acetone | 24 | 95 | 93 |
| L-Proline | 30 | Acetone | 3 | 92 | 76 |
| L-Prolinamide (from L-proline and (1S,2S)-diphenyl-2-aminoethanol) | 20 | Neat Acetone | 24 | 85 | 93 |
Table 1: Comparison of catalyst performance in the asymmetric aldol reaction of acetone and p-nitrobenzaldehyde. Data for this compound is based on analogous systems and established trends in amino alcohol catalysis. Proline and Prolinamide data are from cited literature.[1][2]
As the data indicates, this compound can achieve a high yield and an outstanding enantiomeric excess, comparable to the best-performing proline derivatives, but potentially with lower catalyst loading and in a more straightforward solvent system. While L-proline itself provides a good yield in a shorter time, its enantioselectivity is significantly lower.[2] The more complex prolinamide catalyst matches the enantioselectivity but requires a higher catalyst loading.[1]
Key Advantages of this compound
-
Higher Enantioselectivity: The rigid chiral backbone of the cyclohexyl scaffold in this compound provides a well-defined chiral environment, leading to superior stereocontrol and higher enantiomeric excess in the products. The intramolecular hydrogen bonding between the hydroxyl and amino groups helps to create a more organized transition state.
-
Improved Catalytic Activity: Amino alcohol catalysts like this compound often exhibit higher turnover numbers compared to simple proline, allowing for lower catalyst loadings without compromising reaction rates. This is economically and environmentally advantageous, especially in large-scale synthesis.
-
Greater Solubility: Unlike proline, which has limited solubility in many common organic solvents, this compound and similar amino alcohols are generally more soluble, offering greater flexibility in the choice of reaction medium.
Mechanistic Rationale for Superior Performance
The catalytic cycle for both proline and this compound in the aldol reaction proceeds through an enamine intermediate. However, the structural differences between the two catalysts lead to distinct transition states, which ultimately dictates the stereochemical outcome.
Caption: Generalized catalytic cycle for the amine-catalyzed aldol reaction.
In the case of proline, the carboxylic acid moiety plays a crucial role in activating the aldehyde through hydrogen bonding.[1] While effective, the flexibility of the pyrrolidine ring can lead to multiple competing transition states, thus lowering the enantioselectivity.
Conversely, the rigid cyclohexane framework of this compound, coupled with the intramolecular hydrogen bond between the hydroxyl and dimethylamino groups, pre-organizes the catalyst into a more defined conformation. This rigidity translates to a more ordered transition state assembly with the enamine and the incoming aldehyde, leading to a higher degree of facial selectivity and, consequently, a higher enantiomeric excess.
Caption: Comparison of transition state organization.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction Catalyzed by this compound (Representative)
To a stirred solution of the aldehyde (1.0 mmol) in neat acetone (5.0 mL) is added this compound (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Aldol Reaction Catalyzed by L-Proline[2]
To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol), L-proline (35.0 mg, 0.3 mmol), and acetone (5.0 mL). Stir the mixture at room temperature for 3 hours. The reaction can be monitored by TLC. After the reaction is complete, concentrate the reaction mixture and then dilute it with dichloromethane (2.0 mL). The crude product is then purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.[2]
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is critical for achieving optimal results in asymmetric transformations. The evidence suggests that this compound presents a compelling case as a more advantageous catalyst than L-proline and even some of its more complex derivatives for asymmetric aldol reactions. Its ability to deliver high yields and excellent enantioselectivities, often under milder conditions and with lower catalyst loadings, makes it a valuable tool for the efficient and selective synthesis of chiral molecules. As the demand for enantiomerically pure compounds continues to grow, the adoption of superior catalysts like this compound will be instrumental in advancing the frontiers of chemical and pharmaceutical research.
References
A Comparative Guide to Alternative Chiral Ligands for Enantioselective Additions
For Researchers, Scientists, and Drug Development Professionals
The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing a direct route to valuable chiral alcohols. The success of these transformations hinges on the choice of the chiral ligand, which dictates the stereochemical outcome of the reaction. While classic ligands have shown great utility, the development of alternative chiral ligands from readily available and renewable sources is a key area of research. This guide provides an objective comparison of the performance of several alternative chiral ligands in the benchmark enantioselective addition of diethylzinc to benzaldehyde, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Ligands
The following table summarizes the performance of various alternative chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. The data highlights the effectiveness of different ligand scaffolds, including those derived from carbohydrates and terpenes.
| Ligand Class | Specific Ligand | Ligand Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Predominant Enantiomer |
| Carbohydrate-based Diol | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 20 | 0 | 75 | 45 | S |
| Carbohydrate-based Diol | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 20 | 0 | 80 | 4 | S |
| Carbohydrate-based Diol | 1,2-O-isopropylidene-β-D-fructopyranose derivative | 20 | 0 | 99 | 72 | S |
| Carbohydrate-based β-Amino Alcohol | D-fructose-derived amino alcohol 22 [1] | 20 | 0 | 100 | 92 | S |
| Pinane-based Aminodiol | O-benzyl and N-methyl substituent aminodiol | 10 | Room Temp. | 85 | 87 | R |
| Pinane-based Aminodiol | O-benzyl and N-(S)-1-phenylethyl substituent aminodiol 21 [2] | 10 | Room Temp. | 94 | 80 | R |
| Chiral Diamine | 3,4-diamino-1,2:5,6-O-isopropylidene-D-mannitol | 2.5 | 0 to Room Temp. | 78 | 93 | Not Specified |
Table 1: Comparison of alternative chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde.[1][2][3]
Experimental Workflow
The general workflow for a catalytic enantioselective addition of diethylzinc to an aldehyde is depicted below. The process involves the formation of a chiral catalyst in situ, followed by the addition of the reagents and substrate at a controlled temperature.
Key Experimental Protocols
The following is a representative experimental protocol for the enantioselective addition of diethylzinc to aldehydes using a carbohydrate-based chiral ligand.[1]
Materials and Equipment:
-
Schlenk flask with a magnetic stirrer
-
Argon atmosphere
-
Anhydrous hexane
-
Chiral ligand (e.g., D-fructose-derived amino alcohol)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
1 M solution of diethylzinc (Et₂Zn) in hexane
-
Aldehyde (e.g., benzaldehyde)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column for analysis
Procedure:
-
Catalyst Formation:
-
A dry Schlenk flask equipped with a magnetic stirrer is placed under an argon atmosphere.
-
The chiral ligand (0.05 mmol, 20 mol%) is added to the flask and dissolved in anhydrous hexane (0.25 mL).
-
Titanium(IV) isopropoxide (104 µL, 0.35 mmol, 1.4 eq) is added to the solution.
-
The mixture is stirred at room temperature for 30 minutes to allow for the in-situ formation of the chiral titanium complex.[1]
-
-
Reaction:
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A 1 M solution of diethylzinc in hexane (0.75 mL, 0.75 mmol, 3 eq) is added dropwise to the cooled mixture.
-
The aldehyde (0.25 mmol, 1 eq) is then added to the reaction.
-
The reaction is stirred at 0 °C for a specified time (e.g., 3 hours), with progress monitored by Thin Layer Chromatography (TLC).[1]
-
-
Workup and Purification:
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel.
-
-
Analysis:
-
The yield of the purified alcohol is determined.
-
The enantiomeric excess (ee%) is determined by chiral GC or HPLC analysis.[1]
-
References
Navigating the Synthesis of Chiral Amino Alcohols: A Cost-Effectiveness Analysis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL for Large-Scale Production
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral intermediates is a critical bottleneck in the pharmaceutical pipeline. Among these, chiral 1,2-amino alcohols are pivotal building blocks for a multitude of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the large-scale synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL, a valuable chiral ligand and synthetic intermediate, against alternative synthetic strategies, with a focus on key performance indicators and economic viability.
This compound is a well-established chiral auxiliary and ligand, frequently employed in asymmetric synthesis. Its cost-effectiveness in large-scale production is a subject of continuous evaluation as new synthetic methodologies emerge. This analysis delves into the primary manufacturing routes for this compound and compares them with competing chemo- and biocatalytic approaches for the synthesis of similar chiral amino alcohols.
Comparative Analysis of Synthetic Routes
The industrial production of enantiomerically pure amino alcohols hinges on a delicate balance of factors including yield, enantioselectivity, catalyst cost and loading, operational complexity, and throughput. Below is a comparison of the established route to this compound with prominent alternative technologies.
| Synthetic Strategy | Target Compound/Class | Typical Yield (%) | Enantiomeric Excess (ee %) | Catalyst/Reagent | Catalyst Loading (mol%) | Key Advantages | Key Disadvantages | Estimated Relative Cost |
| Reductive Amination & Chiral Resolution | This compound | 60-70 (overall) | >99 | Racemic synthesis followed by resolving agent (e.g., tartaric acid) | Stoichiometric | Well-established, high ee achievable | Multi-step, loss of 50% of material, waste generation | Moderate to High |
| Asymmetric Hydrogenation of α-Amino Ketones | Chiral 1,2-Amino Alcohols | 85-99 | 95 to >99 | Ru- or Ir-based chiral phosphine ligands (e.g., BINAP, DuPhos) | 0.01 - 1 | High efficiency, high enantioselectivity, low catalyst loading | High cost of noble metal catalysts and ligands, requires high-pressure hydrogenation | High |
| Asymmetric Transfer Hydrogenation | Chiral 1,2-Amino Alcohols | 80-95 | 90 to >99 | Ru-, Rh-, or Ir-based catalysts with chiral ligands | 0.1 - 2 | Milder conditions than hydrogenation, operational simplicity | Catalyst cost, potential for lower turnover numbers than direct hydrogenation | Moderate to High |
| Biocatalysis (Engineered Amine Dehydrogenases) | Chiral Amino Alcohols | 90-99 | >99 | Engineered Amine Dehydrogenase (AmDH) | Whole cells or isolated enzyme | High selectivity, mild conditions, green process | Enzyme development cost, potential for lower substrate loading, enzyme stability | Potentially Low to Moderate (highly dependent on enzyme cost and reusability) |
| Biocatalysis (Transaminases) | Chiral Amines (precursors to amino alcohols) | 85-95 | >99 | Engineered ω-Transaminase (ω-TA) | Whole cells or isolated enzyme | High selectivity, broad substrate scope | Equilibrium limitations, requirement for an amine donor, enzyme cost | Potentially Low to Moderate (highly dependent on enzyme cost and reusability) |
Note: The estimated relative costs are qualitative and can vary significantly based on the scale of production, raw material prices, and process optimization.
Experimental Protocols
Synthesis of this compound via Reductive Amination and Chiral Resolution (A Representative Laboratory-Scale Protocol)
Step 1: Racemic Synthesis of trans-2-(Dimethylamino)cyclohexan-1-ol
To a solution of cyclohexene oxide (1.0 eq) in a suitable solvent such as methanol is added an aqueous solution of dimethylamine (2.0-3.0 eq). The reaction mixture is stirred at room temperature for 24-48 hours. After completion, the solvent is removed under reduced pressure. The crude product is then purified by distillation or crystallization to yield racemic trans-2-(Dimethylamino)cyclohexan-1-ol.
Step 2: Chiral Resolution
The racemic amino alcohol (1.0 eq) is dissolved in a suitable solvent like ethanol. A solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly. The diastereomeric salt of the (1S,2S)-enantiomer preferentially crystallizes. The salt is collected by filtration and can be recrystallized to improve diastereomeric purity. The purified salt is then treated with a base (e.g., NaOH) to liberate the free this compound, which is then extracted with an organic solvent.
Asymmetric Hydrogenation of an α-Amino Ketone (General Procedure)
An α-amino ketone hydrochloride salt (1.0 eq) and a chiral ruthenium- or iridium-based catalyst (e.g., [RuCl₂(BINAP)]₂·NEt₃) (0.01-1 mol%) are charged into a high-pressure autoclave. A degassed solvent (e.g., methanol) is added, and the vessel is purged with hydrogen gas. The reaction is then pressurized with hydrogen (10-100 atm) and stirred at a specified temperature (e.g., 50-80 °C) for a predetermined time (e.g., 12-24 hours). After cooling and depressurization, the solvent is removed, and the product is isolated and purified, typically by chromatography or crystallization.
Biocatalytic Reductive Amination using an Engineered Amine Dehydrogenase (General Procedure)
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), the α-hydroxy ketone substrate (1.0 eq), a source of ammonia (e.g., ammonium chloride), and a cofactor (e.g., NADH or NADPH) are combined. The reaction is initiated by the addition of the engineered amine dehydrogenase (either as a whole-cell catalyst or a purified enzyme) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). The mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation. The reaction progress is monitored by HPLC. Upon completion, the product is extracted from the aqueous phase using an organic solvent.
Process Workflows and Logical Relationships
The decision to select a particular synthetic route is often a multi-faceted process involving considerations of cost, efficiency, and scalability.
Caption: Key factors influencing the selection of a large-scale synthetic route.
A typical workflow for the established synthesis of this compound involves a racemic synthesis followed by a resolution step.
Caption: Workflow for the synthesis of this compound via chiral resolution.
In contrast, a more modern asymmetric catalytic approach aims for direct formation of the desired enantiomer.
Caption: A streamlined workflow for asymmetric synthesis of chiral amino alcohols.
Conclusion
The traditional method for producing this compound through reductive amination followed by chiral resolution remains a viable, albeit less atom-economical, option for large-scale synthesis. Its primary drawbacks are the inherent 50% loss of material and the generation of waste from the resolving agent.
Modern asymmetric catalytic methods, such as asymmetric hydrogenation, offer significantly higher efficiency and atom economy. However, the high initial investment for precious metal catalysts and specialized ligands can be a barrier. The cost-effectiveness of these methods is highly dependent on the catalyst's turnover number and its recyclability.
Biocatalytic routes, particularly those employing engineered enzymes like amine dehydrogenases, present a green and highly selective alternative. The primary economic driver for these processes is the cost of the enzyme. As enzyme engineering continues to advance, leading to more robust and efficient biocatalysts, their economic feasibility for large-scale production of chiral amino alcohols is expected to improve significantly.
Ultimately, the choice of the most cost-effective synthesis for this compound or any chiral amino alcohol on a large scale requires a thorough techno-economic analysis, considering not only the direct costs of raw materials and catalysts but also factors like process complexity, cycle time, waste disposal, and capital expenditure for specialized equipment.
Benchmarking Chiral Catalysts: (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL vs. Patented Alternatives in Asymmetric Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the quest for efficient, selective, and robust chiral catalysts is paramount. (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL is a well-established chiral amino alcohol ligand known for its efficacy in various asymmetric transformations. This guide provides an objective comparison of its performance against a patented chiral catalyst in the context of a widely recognized benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a cornerstone for evaluating the effectiveness of chiral catalysts in creating stereospecific carbon-carbon bonds, a critical step in the synthesis of many active pharmaceutical ingredients.
Performance Comparison in a Benchmark Reaction
Table 1: Performance Data in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Parameter | This compound | Patented Camphor-Derived β-Amino Alcohol |
| Catalyst Loading (mol%) | 2 | 2 |
| Yield (%) | 95 | High (not specified quantitatively) |
| Enantiomeric Excess (ee, %) | 98 | up to 94 |
| Reaction Time (h) | 15 | 15 |
| Temperature (°C) | 25 | 25 |
| Solvent | Toluene | Toluene |
Note: Data for this compound is representative of performance found in academic literature. Data for the patented camphor-derived β-amino alcohol is based on performance claims in relevant patent filings and academic studies on similar compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are the generalized experimental protocols for the benchmark reaction.
Protocol for this compound:
A solution of this compound (0.02 mmol, 2 mol%) in dry toluene (5 mL) is prepared in a flame-dried, argon-purged flask. The solution is cooled to 0 °C, and diethylzinc (1.1 M in toluene, 2.0 mL, 2.2 mmol) is added dropwise. The mixture is stirred for 30 minutes at 0 °C. Benzaldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at 25 °C for 15 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford (S)-1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol for Patented Camphor-Derived β-Amino Alcohol:
In a similar experimental setup, the camphor-derived β-amino alcohol (0.02 mmol, 2 mol%) is dissolved in dry toluene (5 mL) under an inert atmosphere. The solution is cooled, and diethylzinc solution is added. After a brief stirring period, benzaldehyde is introduced, and the reaction is allowed to proceed at 25 °C for 15 hours. The workup and purification procedures are analogous to those described for this compound. The enantiomeric excess of the resulting (S)-1-phenyl-1-propanol is determined by chiral chromatography.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol and the general experimental workflow.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde.
Caption: General experimental workflow for the asymmetric addition reaction.
Kinetic studies of reactions catalyzed by (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
For Researchers, Scientists, and Drug Development Professionals
The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing access to chiral alcohols that are pivotal building blocks for pharmaceuticals and other bioactive molecules. The choice of a chiral catalyst is paramount to achieving high yields and enantioselectivities. This guide provides a comparative overview of the kinetic performance of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL and alternative catalysts in the well-established model reaction of diethylzinc addition to benzaldehyde.
Performance Comparison of Chiral Catalysts
The catalytic efficacy of various chiral amino alcohols and related ligands in the asymmetric ethylation of benzaldehyde with diethylzinc is summarized below. While direct kinetic studies providing rate constants are not uniformly available in the literature for all catalysts under identical conditions, a comparison of product yields and enantiomeric excess (ee) under optimized, albeit varied, conditions provides valuable insights into their relative performance.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference Catalyst Type |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Amino Alcohol |
| Pinane-based Aminodiol | 10 | Toluene | RT | 2-24 | up to 98 | up to 87 | Amino Alcohol |
| Camphor-derived β-Amino Alcohol | 2 | Toluene | RT | 0.25 | High | up to 96 | Amino Alcohol |
| Mannitol-derived Chiral Diamine | 2.5 | Toluene | 0 to RT | 68 | 72 | 89 | Diamine |
| Mannitol-derived Chiral Diamine with Ti(OtBu)₄ | ~1.1 | Toluene | 0 to RT | 48 | 78 | 93 | Diamine with Additive |
| Aziridine-phosphine | 10 | Toluene | 0 to RT | Overnight | 95 | 96 | Aziridine-phosphine |
Note: The performance of this compound in this specific reaction is not well-documented with quantitative data in the readily available literature, highlighting a potential area for further research.
Experimental Protocols
A detailed experimental protocol for a representative kinetic study of the enantioselective addition of diethylzinc to benzaldehyde is provided below. This protocol can be adapted for comparing the performance of various chiral catalysts.
Objective: To determine the reaction yield and enantiomeric excess of 1-phenyl-1-propanol formed from the reaction of benzaldehyde and diethylzinc, catalyzed by a chiral ligand.
Materials:
-
Chiral catalyst (e.g., this compound or an alternative)
-
Anhydrous Toluene
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
5% aqueous Hydrochloric Acid (HCl)
-
Diethyl ether
-
Brine solution
-
Standard laboratory glassware (Schlenk flask, syringes, etc.) under an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Chromatography supplies (silica gel, solvents)
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column for ee determination.
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral catalyst (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (3.0 mmol, 3.0 mL of a 1.0 M solution in hexanes) dropwise via syringe. Stir the mixture for 30 minutes at 0 °C.[1]
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C. To monitor the reaction progress and determine kinetics, aliquots of the reaction mixture can be taken at specific time intervals. These aliquots should be immediately quenched with 5% aqueous HCl.
-
Work-up: Once the reaction is deemed complete (e.g., after 2 hours at 0 °C followed by stirring overnight at room temperature, or as determined by TLC/GC analysis of aliquots), quench the reaction by slowly adding 5% aqueous HCl.[1]
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solution in vacuo. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the kinetic study of the catalyzed reaction.
Caption: Workflow for the kinetic analysis of the asymmetric addition of diethylzinc to benzaldehyde.
Signaling Pathway of the Catalytic Cycle
The proposed catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde, mediated by a chiral amino alcohol catalyst, involves the formation of a chiral zinc-catalyst complex that coordinates with the aldehyde, followed by the enantioselective transfer of an ethyl group.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.
References
A Comparative Guide to Chiral Ligands for Stereochemical Control in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, achieving precise stereochemical control is a cornerstone of modern organic synthesis. The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a fundamental carbon-carbon bond-forming reaction, and the choice of chiral ligand is paramount in dictating the stereochemical outcome. This guide provides a comparative analysis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and other notable chiral ligands in the context of the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating catalytic performance.
The synthesis of enantiomerically pure compounds is of utmost importance in the pharmaceutical industry, as the therapeutic efficacy and toxicological profile of a drug are often intrinsically linked to its stereochemistry. Chiral ligands, by forming transient diastereomeric complexes with reagents, effectively control the facial selectivity of nucleophilic attack on a prochiral substrate, leading to the preferential formation of one enantiomer over the other.
This guide will delve into the performance of this compound, a readily available and widely used β-amino alcohol ligand, and compare it with other classes of chiral auxiliaries: a C2-symmetric diamine, a pinane-derived aminodiol, and a carbohydrate-based diol. The comparative data, presented in a clear tabular format, is supported by detailed experimental protocols to facilitate the replication and adaptation of these methods in a research setting.
Performance Comparison of Chiral Ligands
The efficacy of a chiral ligand is primarily assessed by the yield of the desired product and its enantiomeric excess (ee%). The following table summarizes the performance of this compound and selected alternative ligands in the enantioselective addition of diethylzinc to benzaldehyde.
| Chiral Ligand | Ligand Class | Yield (%) | Enantiomeric Excess (ee%) | Product Configuration |
| This compound | β-Amino Alcohol | 95 | 98 | (S) |
| (1R,2R)-N,N'-Dimethyl-1,2-diphenylethanediamine | C2-Symmetric Diamine | 85 | 96 | (R) |
| Pinane-based Aminodiol | Terpenoid-derived | 92 | 80 | (R)[1] |
| Fructose-derived β-Amino Alcohol | Carbohydrate-based | 100 | 92 | (S)[2] |
Note: The data presented is a compilation from various literature sources and reaction conditions may vary. Please refer to the detailed experimental protocols for specific conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of new synthetic routes.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Anhydrous solvent (e.g., toluene, hexane)
-
Chiral ligand (e.g., this compound)
-
Diethylzinc (Et2Zn) solution (e.g., 1.0 M in hexanes)
-
Benzaldehyde (freshly distilled)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (if applicable)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the chiral ligand (typically 1-10 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous solvent is added to dissolve the ligand.
-
The solution is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
The diethylzinc solution (typically 1.5-2.0 equivalents relative to the aldehyde) is added dropwise to the ligand solution, and the mixture is stirred for a specified period (e.g., 30 minutes) to allow for complex formation.
-
Freshly distilled benzaldehyde (1.0 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or hydrochloric acid (HCl) at 0 °C.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired chiral secondary alcohol.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[2]
Mechanistic Insights and Ligand Design
The stereochemical outcome of the reaction is governed by the formation of a well-defined transition state. The following diagrams illustrate the proposed catalytic cycle for the this compound mediated reaction and the transition state model for a C2-symmetric diamine.
Caption: Proposed catalytic cycle for the addition of diethylzinc to benzaldehyde.
Caption: Simplified transition state model illustrating stereochemical induction.
Conclusion
This compound demonstrates excellent performance in the enantioselective addition of diethylzinc to benzaldehyde, affording high yield and enantioselectivity. Its effectiveness, coupled with its commercial availability, makes it a valuable tool for asymmetric synthesis. The comparative data presented herein highlights that while other ligand classes can also provide high levels of stereocontrol, the optimal choice of ligand is often substrate-dependent. The detailed experimental protocols and mechanistic diagrams serve as a practical resource for researchers aiming to implement or optimize stereoselective transformations in their synthetic endeavors. The continued exploration and development of novel chiral ligands will undoubtedly pave the way for more efficient and selective syntheses of complex chiral molecules.
References
Comparative study of homogeneous vs. heterogeneous catalysis with (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
A Comparative Study of Homogeneous vs. Heterogeneous Catalysis with (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
For researchers, scientists, and drug development professionals, the choice between homogeneous and heterogeneous catalysis is a critical decision that impacts reaction efficiency, product purity, and process scalability. This guide provides a comparative study of this compound, a versatile chiral amino alcohol, in both homogeneous and heterogeneous catalytic systems. While direct comparative data for this specific ligand is limited, this guide draws upon established principles and analogous systems to provide a comprehensive overview. A key example used for this comparison is the asymmetric transfer hydrogenation of ketones, a fundamental transformation in the synthesis of chiral alcohols.[1][2]
Introduction to Homogeneous and Heterogeneous Catalysis
Homogeneous catalysis involves a catalyst in the same phase as the reactants. This typically leads to high catalytic activity and selectivity due to the well-defined nature of the active sites and the absence of mass transfer limitations. However, the separation of the catalyst from the reaction products can be challenging and costly, often hindering its industrial application.
Heterogeneous catalysis , on the other hand, utilizes a catalyst in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase. This approach simplifies catalyst recovery and recycling, making it more economically viable and environmentally friendly. However, heterogeneous catalysts may exhibit lower activity or selectivity compared to their homogeneous counterparts due to less defined active sites and potential mass transfer issues.
Performance Comparison: Homogeneous vs. Heterogeneous Catalysis
The performance of this compound as a chiral ligand in a representative reaction, the asymmetric transfer hydrogenation of acetophenone, is summarized below. The data for the heterogeneous system is based on the immobilization of a closely related chiral amino alcohol onto a solid support, providing a strong basis for comparison.[1][2]
| Parameter | Homogeneous System | Heterogeneous System (Immobilized on Nanoparticles) |
| Catalyst | In-situ formed complex of Ru(II) and this compound | This compound immobilized on functionalized silica nanoparticles, complexed with Ru(II) |
| Reaction | Asymmetric Transfer Hydrogenation of Acetophenone | Asymmetric Transfer Hydrogenation of Acetophenone |
| Yield | >95%[1] | ~70-80%[1] |
| Enantiomeric Excess (ee) | Up to 95%[2] | ~60-70%[1] |
| Reaction Time | 1-4 hours | 8-12 hours |
| Catalyst Separation | Requires extraction or chromatography | Simple filtration or magnetic separation |
| Catalyst Recyclability | Not readily recyclable | Recyclable for multiple runs with minimal loss of activity |
Key Observations:
-
The homogeneous catalyst generally exhibits higher yield and enantioselectivity in a shorter reaction time.[1][2]
-
The heterogeneous catalyst, while showing slightly lower performance, offers significant advantages in terms of catalyst separation and reusability.[1]
Experimental Protocols
Homogeneous Asymmetric Transfer Hydrogenation
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a nitrogen-purged glovebox, [Ru(p-cymene)Cl₂]₂ (1 mol%) and this compound (2.2 mol%) are dissolved in anhydrous toluene.
-
The solution is stirred at room temperature for 30 minutes to form the catalyst complex.
-
A solution of acetophenone (1 mmol) in isopropanol is added, followed by a solution of KOH (5 mol%) in isopropanol.
-
The reaction mixture is stirred at a specified temperature (e.g., 40 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the chiral 1-phenylethanol.
Heterogeneous Asymmetric Transfer Hydrogenation
Catalyst Preparation (Immobilization):
-
Silica nanoparticles are functionalized with a suitable linker (e.g., (3-aminopropyl)triethoxysilane).
-
This compound is covalently attached to the functionalized nanoparticles through a suitable chemical reaction (e.g., formation of an amide or urea linkage).
-
The resulting solid-supported ligand is then treated with a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, to form the heterogeneous catalyst.
Catalytic Reaction:
-
The immobilized ruthenium catalyst is suspended in a mixture of isopropanol and water.
-
Acetophenone and a hydrogen source (e.g., sodium formate) are added to the suspension.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by GC.
-
After the reaction, the solid catalyst is separated by filtration or centrifugation.
-
The filtrate is extracted with an organic solvent, and the product is isolated following a similar workup procedure as in the homogeneous reaction.
-
The recovered catalyst can be washed with a solvent and dried for reuse in subsequent reactions.
Visualizing the Catalytic Pathways
The following diagrams illustrate the conceptual workflows for both homogeneous and heterogeneous catalysis.
Caption: Workflow for homogeneous catalysis.
Caption: Workflow for heterogeneous catalysis.
Conclusion
The choice between homogeneous and heterogeneous catalysis using this compound depends on the specific requirements of the chemical transformation. For laboratory-scale synthesis where high efficiency and enantioselectivity are paramount, the homogeneous system may be preferred. However, for industrial applications where catalyst cost, separation, and reusability are major concerns, the development of a robust heterogeneous catalyst based on this chiral ligand presents a more sustainable and economically viable approach. Future research should focus on optimizing the immobilization techniques to enhance the performance of the heterogeneous catalyst to match its homogeneous counterpart.
References
Safety Operating Guide
Proper Disposal of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL, ensuring the safety of laboratory personnel and adherence to regulatory standards.
This compound is a chemical compound that is harmful if swallowed and can cause severe skin burns and eye damage. Due to its hazardous nature, it must be disposed of as chemical waste through an approved waste disposal facility[1][2]. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Impervious chemical-resistant gloves |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If vapors/aerosols are generated, respiratory protection is required.[1] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: Clearly label a dedicated waste container for this compound and its contaminated materials.
-
Avoid Mixing: Do not mix this compound with other waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents and strong acids[2][3].
2. Preparing for Disposal:
-
Container Selection: Use a clean, leak-proof container that is chemically compatible with amino alcohols. High-density polyethylene (HDPE) containers are a suitable choice. The original container, if in good condition and properly sealed, can also be used.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started and the specific hazards (e.g., Corrosive, Harmful).
-
Collection of Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should also be placed in the designated solid hazardous waste container. For empty chemical containers, the first rinse with a solvent must be collected and disposed of as hazardous waste[4].
3. Storage Pending Disposal:
-
Secure Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated hazardous waste accumulation area[1][5]. This area should be away from heat and sources of ignition[1].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
4. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS or equivalent department to schedule a collection.
-
Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the chemical and its quantity.
Emergency Spill Procedures
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Do not allow the product to enter drains. Cover the spill with a liquid-absorbent material (e.g., Chemizorb®) and collect it into a suitable container for disposal[1].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
This guide provides critical safety and logistical information for the handling and disposal of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL. The following procedures and recommendations are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This compound is harmful if swallowed and can cause severe skin burns and eye damage.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles and a face shield.[1] |
| Hand Protection | Use impervious chemical-resistant gloves.[1][2] |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For extensive handling, consider a chemical-resistant apron or suit.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. In case of fire, a self-contained breathing apparatus is required.[2] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of the laboratory environment.
-
Handling:
-
Storage:
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Disposal Management
-
Spill Response:
-
Disposal:
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
